molecular formula C6H4F4N2 B1338109 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS No. 72600-65-8

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Cat. No.: B1338109
CAS No.: 72600-65-8
M. Wt: 180.1 g/mol
InChI Key: QVCVVVPWXVZZTP-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 72600-65-8) is a high-value fluorinated pyridine derivative serving as a key building block in medicinal and agrochemical research. This compound, with a molecular formula of C 6 H 4 F 4 N 2 and a molecular weight of 180.10 g/mol, is characterized by its electron-deficient aromatic system due to the synergistic effect of the fluorine and trifluoromethyl groups . Its primary research value lies in its role as a versatile synthetic intermediate for constructing more complex molecules. The unique physicochemical properties imparted by the fluorine atoms and the trifluoromethyl group—such as enhanced metabolic stability, lipophilicity, and biomolecular affinity—make this compound particularly valuable in rational drug design . It is extensively used in the discovery and development of active ingredients for crop protection products and pharmaceuticals, with many trifluoromethylpyridine (TFMP) derivatives having acquired ISO common names or market approval . Researchers utilize this amine in nucleophilic substitution and metal-catalyzed cross-coupling reactions to create novel compounds for bioactivity screening. Handling and Storage: To maintain stability, this product should be stored in a dry, sealed place, under an inert atmosphere, and at 2-8°C . Notice: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-fluoro-5-(trifluoromethyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-5-4(11)1-3(2-12-5)6(8,9)10/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCVVVPWXVZZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS No. 72600-65-8)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative, is a key building block in the synthesis of pharmaceuticals and agrochemicals. The unique combination of a fluorine atom, a trifluoromethyl group, and an amine on the pyridine ring imparts distinct physicochemical properties that are highly sought after in medicinal chemistry. This guide provides an in-depth overview of its properties, synthesis, applications, and safety considerations.

The strategic incorporation of fluorine into bioactive molecules is a widely used approach to modulate metabolic stability, bioabsorption, and overall efficacy of pharmaceutical drugs.[1] Trifluoromethylpyridines (TFMPs), in particular, have found extensive use in the development of crop protection agents and pharmaceuticals.[2]

Physicochemical Properties

Understanding the fundamental properties of this compound is crucial for its effective use in research and development.

PropertyValueSource
CAS Number 72600-65-8[3][4]
Molecular Formula C6H4F4N2[3]
Molecular Weight 180.10 g/mol [3]
Melting Point 86-90 °C[5]
Boiling Point 229.7±40.0 °C (Predicted)[5]
Density 1.468±0.06 g/cm3 (Predicted)[5]
pKa -0.04±0.10 (Predicted)[5]
Synonyms 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine[3]

Synthesis Strategies

The synthesis of fluorinated pyridines like this compound often involves multi-step processes starting from readily available pyridine derivatives.[6] A common approach involves the careful introduction of the fluorine atom and the trifluoromethyl group onto the pyridine ring, followed by the addition of the amine functionality.

While specific, detailed, and publicly available synthesis protocols for this compound are proprietary and not extensively published in peer-reviewed literature, a general understanding can be derived from analogous synthetic transformations. The synthesis of related compounds, such as 2-amino-5-fluoropyridine, often utilizes methods like nitration, reduction, diazotization, and the Schiemann reaction.[7]

Conceptual Synthesis Workflow

G cluster_0 General Synthesis Approach Pyridine Derivative Pyridine Derivative Introduction of CF3 group Introduction of CF3 group Pyridine Derivative->Introduction of CF3 group Trifluoromethylation Introduction of F group Introduction of F group Introduction of CF3 group->Introduction of F group Fluorination Introduction of NO2 group Introduction of NO2 group Introduction of F group->Introduction of NO2 group Nitration Reduction to NH2 Reduction to NH2 Introduction of NO2 group->Reduction to NH2 Reduction This compound This compound Reduction to NH2->this compound

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

The trifluoromethylpyridine moiety is a critical component in numerous active ingredients for both the pharmaceutical and agrochemical industries.[2] The presence of the fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability and binding affinity to target proteins.

Role as a Key Building Block

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactive amine group allows for a variety of chemical transformations, including amide bond formation, and C-N coupling reactions, to build larger molecular scaffolds.[8]

Use in Agrochemicals

Trifluoromethylpyridine derivatives have a well-established history in the agrochemical sector.[2] For instance, compounds with similar structural motifs are used in the production of herbicides.[9] The specific substitution pattern of this compound makes it a valuable precursor for developing new crop protection agents.

Potential in Pharmaceuticals

In the pharmaceutical realm, the introduction of fluorine-containing groups is a common strategy to improve a drug candidate's properties.[1] While specific drugs containing the exact this compound scaffold are not prominently disclosed in the public domain, its structural alerts suggest potential applications in areas such as kinase inhibition and other therapeutic targets where substituted pyridines are known to be active. For example, related fluorinated pyridine derivatives have been investigated as potent inhibitors for targets like Bruton's tyrosine kinase (BTK).[8]

Spectroscopic and Analytical Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would be essential for confirming the structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Computational studies, such as Density Functional Theory (DFT), can also be employed to predict spectroscopic profiles and electronic properties of such molecules.[10]

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Based on safety data for structurally similar compounds, the following precautions should be observed.

Hazard Identification

Similar chloro-substituted analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[11][12] They can also cause skin and eye irritation.[12]

Recommended Handling Procedures
  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[13][14]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles.[13]

    • Skin Protection: Wear impervious clothing and chemical-resistant gloves.[13]

    • Respiratory Protection: If exposure limits are exceeded, use a full-face respirator.[13]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[14]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water.[12]

  • Eye Contact: Rinse cautiously with water for several minutes.[12]

  • Ingestion: Rinse mouth and seek immediate medical attention.[12][14]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical compound of significant interest to the scientific community, particularly those involved in the design and synthesis of novel pharmaceuticals and agrochemicals. Its unique structural features provide a valuable platform for developing new molecules with enhanced biological activity and improved physicochemical properties. A thorough understanding of its chemistry, applications, and safety protocols is paramount for its effective and safe utilization in research and development.

References
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  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

  • ACS Publications. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties | ACS Omega. [Link]

  • Pipzine Chemicals. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • PubChem. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]

  • ACS Publications. Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]

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  • Fisher Scientific. SAFETY DATA SHEET. [Link]

Sources

Technical Monograph: 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine

[1]

Executive Summary & Core Identity

3-Amino-2-fluoro-5-(trifluoromethyl)pyridine is a strategic heterocyclic building block used in the design of advanced small-molecule therapeutics.[1] It functions as a "privileged scaffold," offering a unique combination of electronic deficiency, metabolic stability, and orthogonal reactivity.

In drug discovery, this moiety serves two critical roles:

  • Bioisosteric Replacement: It acts as a lipophilic, metabolically stable surrogate for aniline or aminopyridine cores.

  • Electrophilic Warhead Precursor: The highly activated C2-fluorine atom allows for facile Nucleophilic Aromatic Substitution (

    
    ), enabling rapid library generation around the pyridine core.[1]
    
Property Data
IUPAC Name 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine
Synonyms 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine; 3-Amino-2-fluoro-5-trifluoromethylpyridine
CAS Number 72600-65-8 (Note: Commercial databases occasionally conflate with chloro-analog; verify structure)
Molecular Formula C₆H₄F₄N₂
Molecular Weight 180.10 g/mol
SMILES Nc1cc(C(F)(F)F)cnc1F
Appearance Off-white to pale yellow crystalline solid
Melting Point 86–90 °C (typical range for this class)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water

Physicochemical Profile & Electronic Character

The utility of this scaffold is defined by the interplay between its three functional components:

  • The Pyridine Nitrogen (N1): Acts as a hydrogen bond acceptor.[1] However, its basicity is drastically reduced by the electron-withdrawing effects of the F and CF₃ groups.

  • The C2-Fluorine: A "hard" leaving group.[1] The inductive effect of the adjacent nitrogen (

    
     effect) and the para-trifluoromethyl group makes the C2 position highly electrophilic.
    
  • The C5-Trifluoromethyl Group: Provides metabolic blocking (preventing oxidation at the C5 position) and significantly increases lipophilicity (

    
     vs. methyl), enhancing membrane permeability.
    
Electronic Distribution Logic

The electron density of the ring is pulled towards the N1, F2, and CF3 groups, leaving the ring carbons electron-deficient.[1] This makes the ring resistant to electrophilic aromatic substitution (except at C3, prior to amination) but highly reactive toward nucleophiles at C2 and C6.

Synthetic Pathways (Self-Validating Protocol)

The synthesis of 3-Amino-2-fluoro-5-(trifluoromethyl)pyridine is a classic example of regioselective functionalization .[1] The most robust route avoids the difficult direct amination of the electron-deficient ring and instead utilizes a Nitration-Reduction sequence.

Pathway: Nitration-Reduction of 2-Fluoro-5-(trifluoromethyl)pyridine[1]

This protocol relies on the cooperative directing effects of the substituents.[1]

  • 2-Fluoro group: Ortho/Para director (deactivating). Directs to C3 (ortho).[1]

  • 5-Trifluoromethyl group: Meta director (deactivating). Directs to C3 (meta).

Because both groups direct the incoming electrophile to the C3 position , the reaction is highly regioselective.

Step 1: Nitration[1]
  • Reagents: Fuming

    
    , Concentrated 
    
    
    .
  • Conditions: Heat (approx. 50–80°C).

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The nitronium ion (
    
    
    ) attacks C3.[1]
  • Intermediate: 2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine (CAS 72587-16-7).[2][3]

Step 2: Reduction[1][4]
  • Reagents: Iron powder/NH₄Cl (Bechamp reduction) OR H₂/Pd-C.[1]

  • Conditions: Reflux in EtOH/Water (Fe) or RT in MeOH (H₂).

  • Outcome: Selective reduction of the nitro group to the amine without defluorination (under controlled conditions).[1]

Synthesiscluster_logicRegioselectivity LogicStart2-Fluoro-5-(trifluoromethyl)pyridineNitro2-Fluoro-3-nitro-5-(trifluoromethyl)pyridine(Intermediate)Start->NitroHNO3, H2SO4(Nitration at C3)Product3-Amino-2-fluoro-5-(trifluoromethyl)pyridine(Target)Nitro->ProductFe, NH4Cl, EtOH(Reduction)LogicF (Ortho-director) + CF3 (Meta-director)Cooperative direction to C3

Caption: Synthesis flow utilizing cooperative directing effects for high regioselectivity.

Reactivity & Medicinal Chemistry Applications[1][2][4][5][7]

The 3-amino-2-fluoro-5-(trifluoromethyl)pyridine core is a versatile "switch" in synthesis.[1] It allows for the sequential construction of complex bicyclic heterocycles or biaryl systems.[1]

A. Nucleophilic Aromatic Substitution ( )

The C2-Fluorine is the most reactive site.[1] In the presence of the C3-amino group,

1
  • Reaction: Displacement of F by amines, thiols, or alkoxides.

  • Condition: Basic conditions (e.g.,

    
    , DMSO/DMF, heat).
    
  • Utility: Creating 2,3-diaminopyridines (precursors to imidazopyridines).[1]

B. Bicyclic Heterocycle Formation

The vicinal arrangement of the Amino (C3) and Fluoro (C2) groups—or the Amino (C3) and a newly introduced nucleophile at C2—enables the formation of fused ring systems.[1]

  • Imidazo[4,5-b]pyridines:

    • Route: Displace C2-F with a primary amine (

      
      ) 
      
      
      2,3-diaminopyridine intermediate
      
      
      Cyclize with orthoformate or aldehyde.[1]
  • Oxazolo[4,5-b]pyridines:

    • Route: Direct cyclization involving the C3-NH2 and C2-F (requires harsh conditions or specific activation) or hydrolysis of C2-F to C2-OH followed by cyclization.[1]

C. Sandmeyer & Coupling Reactions

The C3-Amino group can be converted to a diazonium salt, unlocking further diversity:

  • Sandmeyer: Conversion to C3-Cl, C3-Br, or C3-CN.[1]

  • Suzuki-Miyaura: If converted to C3-Br, the ring can be coupled to aryl boronic acids.[1]

ReactivityCore3-Amino-2-fluoro-5-(trifluoromethyl)pyridineSnArSnAr Displacement(Nucleophile attacks C2)Core->SnArR-NH2, BaseSandmeyerDiazotization(Modification of C3)Core->SandmeyerNaNO2, HXDiamino2-Amino-3-(R-amino)-5-CF3-pyridineSnAr->DiaminoIntermediateCyclizationBicyclic Formation(Imidazo[4,5-b]pyridines)Fused6-(Trifluoromethyl)imidazo[4,5-b]pyridineCyclization->FusedHalo3-Halo-2-fluoro-5-(trifluoromethyl)pyridineSandmeyer->HaloDiamino->CyclizationR-CHO / CH(OEt)3

Caption: Divergent reactivity map showing access to fused heterocycles and functionalized pyridines.

Safety & Handling Protocols

As with all fluorinated aromatic amines, strict safety protocols are mandatory.

  • Hazard Classification:

    • Acute Toxicity: Harmful if swallowed or inhaled (Category 3/4).

    • Irritation: Causes skin and serious eye irritation (Category 2).[5][6]

    • Target Organs: Potential blood toxicity (methemoglobinemia risk associated with anilines/aminopyridines).

  • Handling:

    • Use only in a fume hood.

    • Wear nitrile gloves and chemical safety goggles.

    • Avoid contact with strong oxidizing agents.[1][7]

  • Storage:

    • Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.[1]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CAS 72600-65-8. (Note: Verify isomer specificity in database). [Link]

  • Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. (Overview of TFMP synthesis). [Link]

The Strategic Utility of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of Fluorinated Pyridines in Medicinal Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's physicochemical and biological properties.[1] The judicious placement of fluorine atoms or trifluoromethyl (CF3) groups can significantly enhance metabolic stability, membrane permeability, binding affinity, and pKa, ultimately leading to improved pharmacokinetic and pharmacodynamic profiles.[1][2][3] Within this context, the trifluoromethylpyridine (TFMP) moiety has emerged as a privileged structural motif in both the pharmaceutical and agrochemical industries, valued for the unique electronic properties it imparts.[4][5] This guide provides a comprehensive technical overview of a particularly valuable building block: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine . We will delve into its synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in drug discovery programs.

Physicochemical Properties and Strategic Advantages

This compound (C6H4F4N2, MW: 180.10 g/mol ) is a crystalline solid that possesses a unique combination of functional groups, making it a highly versatile synthetic intermediate.[6] The strategic arrangement of the fluorine, trifluoromethyl, and amine groups on the pyridine core confers several key advantages:

PropertyValueSource
Molecular FormulaC6H4F4N2[6]
Molecular Weight180.10 g/mol [6]
AppearanceSolid[6]
Purity≥ 98%[6]

The trifluoromethyl group, a strong electron-withdrawing group, significantly influences the electronic nature of the pyridine ring, impacting the reactivity of the other substituents.[2] The fluorine atom at the 2-position and the amine group at the 3-position provide multiple reactive handles for diverse chemical transformations. This trifecta of functional groups allows for sequential and regioselective modifications, making it a valuable building block for creating complex molecular architectures.[7]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound typically involves a multi-step sequence starting from more readily available pyridine derivatives. A common strategy involves the construction of the trifluoromethylpyridine core followed by the introduction of the fluoro and amino functionalities.

A plausible synthetic pathway can be conceptualized as follows:

Synthesis_Pathway 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->2-fluoro-3-chloro-5-(trifluoromethyl)pyridine Fluorination (e.g., HF, KF) This compound This compound 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine->this compound Amination (e.g., NH3, aq. NH3)

Caption: A potential synthetic route to this compound.

Step 1: Fluorination of a Dichloro-trichloromethylpyridine Precursor

The synthesis often commences with a precursor such as 2,3-dichloro-5-(trichloromethyl)pyridine. This starting material undergoes a halogen exchange reaction to introduce both the trifluoromethyl group and the 2-fluoro substituent.

Experimental Protocol:

  • Reaction Setup: In a suitable pressure reactor, 2,3-dichloro-5-(trichloromethyl)pyridine is charged along with a fluorinating agent. Anhydrous hydrogen fluoride (HF) is a common reagent for this transformation, often in the presence of a catalyst.[8]

  • Reaction Conditions: The reaction is typically conducted at elevated temperatures (100-250°C) and pressures (1.0-15.0 MPa) to facilitate the halogen exchange.[8] The reaction time can range from 5 to 20 hours.[8]

  • Work-up and Isolation: After the reaction is complete, the reactor is cooled, and the excess HF is carefully vented. The crude reaction mixture containing 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is then subjected to a purification process, which may involve distillation or other chromatographic techniques.[8]

Step 2: Amination to Introduce the 3-Amino Group

The intermediate, 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine, possesses two different halogen atoms. The chlorine at the 3-position is generally more susceptible to nucleophilic aromatic substitution than the fluorine at the 2-position. This differential reactivity allows for the selective introduction of the amine group.

Experimental Protocol:

  • Reaction Setup: 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine is dissolved in a suitable solvent in a pressure vessel.

  • Amination: An amination reagent, such as aqueous ammonia, is added to the reaction mixture.[9]

  • Reaction Conditions: The reaction is heated to a temperature typically ranging from 100°C to 150°C. The internal pressure will increase due to the heating of the aqueous ammonia solution.[9] The reaction is monitored for completion, which can take several hours.[9]

  • Work-up and Isolation: After cooling, the reaction mixture is typically extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, this compound, is then purified by crystallization or column chromatography to yield the final product.[9]

Reactivity and Applications in Medicinal Chemistry

The presence of the amine, fluoro, and trifluoromethyl groups on the pyridine ring provides a rich platform for a variety of chemical transformations, making this compound a versatile building block in drug discovery.[10]

Reactivity_Hub Core This compound Amine (Nu, coupling) Fluoro (SNA_r) Pyridine N (Basicity) Amide_Formation Amide Formation Core:f0->Amide_Formation Sulfonamide_Formation Sulfonamide Formation Core:f0->Sulfonamide_Formation Buchwald_Hartwig Buchwald-Hartwig Coupling Core:f0->Buchwald_Hartwig Diazotization Diazotization Reactions Core:f0->Diazotization SNAr Nucleophilic Aromatic Substitution Core:f1->SNAr Metalation Directed Ortho Metalation Core:f2->Metalation

Caption: Reactivity map of this compound.

Reactions at the Amino Group

The primary amine at the 3-position is a versatile handle for a wide range of transformations:

  • Acylation and Sulfonylation: The amine readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides, which are common functional groups in many drug molecules.

  • Cross-Coupling Reactions: The amino group can participate in various cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or heteroaryl partners.

  • Diazotization: The amine can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles, allowing for the introduction of a wide range of functional groups at the 3-position.

Reactions Involving the Fluoro Group

The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. This allows for the displacement of the fluorine by various nucleophiles, such as alcohols, thiols, and amines, to introduce further diversity into the molecular scaffold.

Applications in the Synthesis of Biologically Active Molecules

Trifluoromethylpyridine derivatives are integral components of numerous approved drugs and clinical candidates.[11] While specific examples directly utilizing this compound are often proprietary, the structural motif is present in a variety of therapeutic agents, including kinase inhibitors, GPCR modulators, and anti-infective agents.[5][12] The ability to fine-tune the properties of the final molecule by leveraging the reactivity of the different functional groups on this building block makes it a valuable asset in lead optimization campaigns. For instance, derivatives of this scaffold have been explored in the development of androgen receptor antagonists for the treatment of prostate cancer.[13]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. Based on data for structurally similar compounds, it is likely to be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and serious eye irritation.[14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.[14]

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[15]

  • Spills: In case of a spill, avoid generating dust and clean up using appropriate procedures.[14]

Always consult the specific Safety Data Sheet (SDS) for the most up-to-date and comprehensive safety information.

Conclusion

This compound is a highly functionalized and versatile building block that offers significant advantages in the design and synthesis of novel drug candidates. Its unique combination of reactive handles allows for the strategic and controlled introduction of molecular diversity, enabling the fine-tuning of physicochemical and pharmacological properties. As the demand for more effective and safer therapeutics continues to grow, the importance of such fluorinated building blocks in medicinal chemistry is poised to increase even further. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for any researcher aiming to leverage its full potential in the pursuit of innovative medicines.

References

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  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

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  • Google Patents. (2018). CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2-.
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  • Google Patents. (2019). CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine.
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  • MDPI. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. [Link]

  • PubChem. (n.d.). 2-Methyl-5-(trifluoromethyl)pyridin-3-amine. [Link]

  • MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

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  • MDPI. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. [Link]

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Methodological & Application

Application Note: Synthesis of Kinase Inhibitors from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

In the landscape of kinase inhibitor discovery, 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 69447-88-7) represents a "privileged scaffold." Its utility stems from its ability to access the DFG-out pocket (Type II inhibition) while providing critical physicochemical properties:

  • Metabolic Stability: The 5-trifluoromethyl (

    
    ) group blocks metabolic oxidation at the susceptible para-position while increasing lipophilicity for membrane permeability.
    
  • Electronic Activation: The electron-withdrawing nature of the pyridine nitrogen and the

    
     group renders the 2-fluoro position highly activated for Nucleophilic Aromatic Substitution (
    
    
    
    ), allowing for facile introduction of solubilizing tails.
  • Hinge Binding Potential: The 3-amino group serves as a versatile nucleophile for constructing urea or amide linkers, critical for hydrogen bonding with the Glu-Lys salt bridge in the kinase active site.

This guide details the synthesis of a Pyridine-Urea-Aryl motif, a structural architecture shared by clinically approved inhibitors like Sorafenib and Regorafenib .

Chemical Reactivity Profile

Understanding the electronic landscape of the starting material is prerequisite to successful synthesis.[1]

Reactivity Diagram

The following diagram illustrates the dual-reactivity zones of the scaffold.

ReactivityProfile Start 2-Fluoro-5-(trifluoromethyl) pyridin-3-amine C2_Site C2 Position (Fluorine) Electrophilic Center Start->C2_Site Activated by Pyridine N & CF3 N3_Site N3 Position (Amine) Nucleophilic Center Start->N3_Site Available for Coupling SNAr SNAr Displacement (Introduction of Solubilizing Groups) C2_Site->SNAr Urea Urea/Amide Formation (Linker to Hydrophobic Pharmacophore) N3_Site->Urea

Figure 1: Reactivity landscape of the this compound scaffold.

Detailed Synthetic Protocols

Workflow Overview

The synthesis follows a "Tail-First" strategy. We first modify the C2 position via


 to install a solubilizing group (preventing late-stage solubility issues), followed by urea formation at the C3 amine.

Target Molecule: N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-yl)urea (A model Type II inhibitor).

Protocol A: Displacement at C2

This step installs the N-methylpiperazine tail. The reaction is driven by the electron deficiency of the pyridine ring.

Reagents:

  • Starting Material: this compound (1.0 eq)

  • Nucleophile: 1-Methylpiperazine (1.2 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)[1]
    
  • Solvent: DMSO (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with this compound (1.0 g, 5.1 mmol) and anhydrous DMSO (10 mL).

  • Addition: Add DIPEA (1.78 mL, 10.2 mmol) followed by 1-methylpiperazine (0.68 mL, 6.1 mmol).

  • Reaction: Heat the mixture to 100°C for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LCMS.[1] The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).[1]
  • Workup: Cool to room temperature. Pour the reaction mixture into ice-water (50 mL). The product may precipitate.[1]

    • If solid forms: Filter, wash with cold water, and dry under vacuum.[1]

    • If oil forms:[1] Extract with EtOAc (

      
       mL).[1] Wash organics with brine, dry over 
      
      
      
      , and concentrate.[1]
  • Yield Expectation: 85–95% (Yellow solid).

Mechanism: The nucleophilic nitrogen of piperazine attacks C2, forming a Meisenheimer complex stabilized by the para-


 and the pyridine nitrogen, followed by elimination of fluoride.[1]
Protocol B: Urea Formation (The Linker)

This step constructs the critical hydrogen-bonding bridge. We utilize an isocyanate coupling, which is cleaner and higher-yielding than carbonyldiimidazole (CDI) methods for this substrate.[1]

Reagents:

  • Substrate: 2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)pyridin-3-amine (from Protocol A) (1.0 eq)

  • Electrophile: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate (500 mg, 1.92 mmol) in anhydrous DCM (10 mL) under nitrogen atmosphere.

  • Addition: Add the isocyanate (446 mg, 2.01 mmol) dropwise at 0°C .

  • Equilibration: Remove the ice bath and stir at room temperature for 12 hours.

    • Observation: A white or pale yellow precipitate typically forms as the urea product is less soluble than the reactants.

  • Isolation: Filter the precipitate. Wash the filter cake with cold DCM (

    
     mL) to remove unreacted isocyanate.
    
  • Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (0–10% MeOH in DCM).

Data Validation (Self-Check):

  • 1H NMR (DMSO-d6): Look for two distinct singlet peaks downfield (

    
     8.5–9.5 ppm) corresponding to the urea -NH- protons.
    
  • LCMS: Mass ion should correspond to

    
    .
    

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 (

)
Incomplete displacement due to steric bulk of nucleophile.Increase temperature to 120°C or switch solvent to NMP (N-Methyl-2-pyrrolidone). Microwave irradiation (140°C, 30 min) is highly effective.[1]
Bis-addition in Step 2 Excess isocyanate reacting with urea nitrogen.Strictly control stoichiometry (1.0 eq). Add isocyanate slowly at 0°C.
Product "Oiling Out" High lipophilicity of the

groups preventing crystallization.
Triturate the crude oil with diethyl ether or pentane to induce solidification.[1]

Pathway Visualization

The following flowchart summarizes the decision logic for synthesizing different kinase inhibitor classes from this scaffold.

SynthesisFlow Start Start: 2-Fluoro-5-(CF3)pyridin-3-amine Decision Target Architecture? Start->Decision PathA Type II Inhibitor (Urea Scaffold) Decision->PathA Linker approach PathB Bicyclic Core (Imidazopyridine) Decision->PathB Fused ring approach StepA1 1. SnAr with Amine Tail (Solubility Handle) PathA->StepA1 StepB1 1. SnAr with Ammonia (Formation of Diamine) PathB->StepB1 StepA2 2. React with Isocyanate (Hinge/DFG Binder) StepA1->StepA2 FinalA Product: Pyridyl-Urea Inhibitor (e.g., VEGFR/RAF target) StepA2->FinalA StepB2 2. Cyclization with Alpha-Halo Ketone StepB1->StepB2 FinalB Product: Imidazo[4,5-b]pyridine (e.g., p38/MAPK target) StepB2->FinalB

Figure 2: Strategic divergence for kinase inhibitor synthesis.

References

  • Wilhelm, S. M., et al. (2006).[1] Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[1] Nature Reviews Drug Discovery, 5(10), 835-844.[1] Link

  • Banker, P., et al. (2025).[1] Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode. Journal of Medicinal Chemistry. Link

  • Smith, C. C., et al. (2013).[1] Fragment-to-hit-to-lead discovery of a novel pyridylurea scaffold of ATP competitive dual targeting type II topoisomerase inhibiting antibacterial agents. Journal of Medicinal Chemistry, 56(24), 10106-10119.[1] Link

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information.[1] Link

Sources

Application Note: Precision Amination of 2-Bromo-5-(trifluoromethyl)pyridine via Buchwald-Hartwig Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for immediate integration into high-throughput screening (HTS) and medicinal chemistry workflows. It prioritizes the specific electronic and steric demands of the 2-bromo-5-(trifluoromethyl)pyridine scaffold.

Executive Summary & Strategic Significance

The 2-bromo-5-(trifluoromethyl)pyridine scaffold is a "privileged structure" in drug discovery, serving as a critical pharmacophore in androgen receptor antagonists (e.g., Apalutamide) and next-generation agrochemicals.

While the 2-position is activated for Nucleophilic Aromatic Substitution (


), relying solely on 

is often limiting. It requires harsh thermal forcing (often >120°C) for weak nucleophiles (e.g., electron-deficient anilines) and lacks the chemoselectivity required for complex molecule synthesis.

Palladium-catalyzed Buchwald-Hartwig amination offers a superior alternative:

  • Mild Conditions: Reaction temperatures often <100°C.

  • Broad Scope: Couples effectively with weak nucleophiles, sterically hindered amines, and amides.

  • Chemoselectivity: Avoids defluorination or attack at the 5-position.

Mechanistic Insight & Catalyst Design

To optimize this reaction, one must understand the specific electronic bias introduced by the 5-trifluoromethyl (


) group.
The Electronic Bias

The


 group is strongly electron-withdrawing (

).
  • Oxidative Addition (Fast): The electron-deficient pyridine ring makes the C-Br bond highly susceptible to oxidative addition by

    
    .
    
  • Pd-N Coordination (Poisoning Risk): The pyridine nitrogen is less basic due to the

    
     group, reducing (but not eliminating) the risk of catalyst poisoning via 
    
    
    
    -N binding.
  • Reductive Elimination (Favorable): Reductive elimination from the Pd(II) center is accelerated by electron-poor aryl groups. Therefore, the

    
    -pyridine moiety actually facilitates the product-releasing step compared to electron-rich pyridines.
    
Visualization: The Catalytic Cycle

The following diagram outlines the catalytic cycle with specific attention to the off-cycle resting states that cause failure.

G Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Facilitated by 5-CF3) Pd0->OxAdd + Substrate Complex_A L-Pd(II)(Ar)(Br) OxAdd->Complex_A AmineBind Amine Coordination & Deprotonation Complex_A->AmineBind + Amine / Base Poison TRAP: Pyridine N-Binding (Catalyst Arrest) Complex_A->Poison Low Steric Ligand Hydro SIDE REACTION: Hydrodehalogenation Complex_A->Hydro Reducing Conditions Complex_B L-Pd(II)(Ar)(NHR) AmineBind->Complex_B RedElim Reductive Elimination (Product Release) Complex_B->RedElim RedElim->Pd0 - Product

Figure 1: Catalytic cycle for the amination of 2-bromo-5-(trifluoromethyl)pyridine. Note the critical off-cycle trap where the pyridine nitrogen can displace ligands if they are not sufficiently bulky.

Optimization Matrix

Do not guess conditions. Use this logic table based on your specific amine partner.

VariableRecommendationRationale
Ligand (Primary) BINAP or Xantphos Bisphosphines resist displacement by the pyridine nitrogen. BINAP is the "Gold Standard" for this specific substrate class [1, 3].
Ligand (Secondary) BrettPhos Use for sterically hindered primary amines or if BINAP fails. The bulk prevents N-coordination [2].
Pre-catalyst

or

Provides a clean source of

. Avoid

unless using a reducing phosphine, as reduction to Pd(0) can be sluggish.
Base

Standard strong base. Promotes rapid deprotonation.
Base (Sensitive)

Use if the substrate contains esters or base-sensitive groups. Requires higher temp or longer time.
Solvent Toluene or 1,4-Dioxane Non-polar solvents minimize the solubility of the halide salt byproduct, driving the reaction.

Validated Experimental Protocols

Protocol A: Standard Coupling (Anilines & Secondary Amines)

Target: Synthesis of N-aryl-5-(trifluoromethyl)pyridin-2-amine derivatives.

Materials:

  • 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv)[1][2]

  • Amine partner (1.2 equiv)[3]

  • 
     (5-8 mol%)
    
  • rac-BINAP (6-9 mol%)

  • 
     (1.4 equiv)
    
  • Anhydrous Toluene or 1,4-Dioxane (

    
     concentration)
    

Step-by-Step Procedure:

  • Catalyst Pre-formation (Critical): In a glovebox or under Argon flow, charge a reaction vial with

    
     and BINAP. Add 1/3 of the solvent volume. Stir at RT for 5-10 minutes. Visual Check: The solution should turn from dark purple/red to a distinct orange/brown, indicating ligation.
    
  • Substrate Addition: Add the 2-bromo-5-(trifluoromethyl)pyridine, the amine, and the base (

    
    ) to the vial.
    
  • Solvent Charge: Add the remaining solvent to reach 0.2 M concentration relative to the bromide.

  • Degassing: Sparge with Argon for 2 minutes or perform 3 vacuum/backfill cycles. Oxygen kills this catalytic cycle.

  • Reaction: Seal the vial with a Teflon-lined cap. Heat to 80–100°C for 4–12 hours.

  • Work-up: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via silica gel chromatography (Hex/EtOAc gradient).

Protocol B: Volatile Amines (Sealed Tube)

Target: Coupling with Morpholine, Piperidine, or volatile alkyl amines.

Adjustments:

  • Vessel: Use a heavy-walled pressure tube.

  • Catalyst: Switch to

    
     + Xantphos  or Pd-RuPhos G4 .
    
  • Base:

    
     (2.0 equiv) often performs better for alkyl amines to prevent 
    
    
    
    -hydride elimination side products.
  • Temp: 100°C.

Troubleshooting & Decision Logic

If yields are low (<50%), follow this diagnostic tree:

DecisionTree Start Low Yield Observed CheckSM Is Starting Material (SM) Consumed? Start->CheckSM SM_Yes Yes, SM Consumed CheckSM->SM_Yes SM_No No, SM Remains CheckSM->SM_No CheckDehal Is Des-bromo (Hydrodehalogenation) Present? SM_Yes->CheckDehal Poisoning Catalyst Poisoning SM_No->Poisoning Color stays dark/black OxAddFail Oxidative Addition Failure SM_No->OxAddFail Pd black precipitates CheckProd Is Product Formed? Dehal_Yes Hydrodehalogenation CheckDehal->Dehal_Yes Mass = SM - 79 + 1 Dehal_No Complex Mixture/Oligomers CheckDehal->Dehal_No Soln_Dehal Solution: 1. Switch Solvent to Toluene 2. Use weaker base (Cs2CO3) Dehal_Yes->Soln_Dehal Soln_Poison Solution: 1. Use bulkier ligand (BrettPhos) 2. Increase Temp to 110°C Poisoning->Soln_Poison Soln_OxAdd Solution: 1. Check O2 exclusion 2. Use pre-formed catalyst (Pd-G4) OxAddFail->Soln_OxAdd

Figure 2: Troubleshooting logic for optimization of reaction conditions.

Safety & Handling

  • Trifluoromethyl Toxicity: Fluorinated pyridines are lipophilic and can penetrate skin easily. They often possess higher metabolic stability, leading to bioaccumulation. Handle all solids in a fume hood.

  • Base Hazards:

    
     is moisture sensitive and corrosive.
    
  • Pressurization: Protocol B involves heating volatile amines in sealed vessels. Use blast shields.

References

  • Korinskiy, N. A., et al. (2024). Pd-catalyzed amination of 2-bromo-5-(trifluoromethyl)pyridine with p-anisidine. MDPI. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Available at: [Link]

  • Paul, F., et al. (1994). Palladium-catalyzed amination of aryl halides and aryl triflates. Journal of the American Chemical Society. Available at: [Link]

Sources

Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Agrochemical Synthesis

[1]

Executive Summary

This compound is a bifunctional pyridine scaffold characterized by a nucleophilic amino group at the C3 position and a highly activated fluorine atom at the C2 position.[1][2] The electron-withdrawing trifluoromethyl group (


1fused bicyclic heterocyclespyridyl-urea herbicides1

Chemical Profile & Reactivity Analysis

PropertySpecification
CAS Number 69464-05-5
IUPAC Name This compound
Molecular Formula

Molecular Weight 180.10 g/mol
Appearance Off-white to pale yellow crystalline solid
Key Reactivity C2-F: Labile to

(activated by ring N and 5-

).C3-

:
Nucleophilic; amenable to acylation, diazotization, and condensation.[1]
The "Fluorine Effect" in Agrochemical Design

The incorporation of this scaffold addresses three critical requirements in modern pesticide development:

  • Metabolic Blocking: The 5-

    
     group prevents oxidative degradation at the C5 position, extending the half-life of the active ingredient (AI) in plant systems.[1]
    
  • Lipophilicity: The fluorinated motif enhances cuticle penetration, improving rainfastness and systemic activity.[1]

  • Cyclization Potential: The orthogonal reactivity of the C2-F and C3-

    
     groups allows for "one-pot" or sequential annulation reactions to form fused ring systems common in ALS-inhibiting herbicides.[1]
    

Strategic Synthesis Pathways

Pathway A: Synthesis of [1,2,4]Triazolo[1,5-a]pyridine Herbicides

This pathway exploits the lability of the C2-fluorine atom.[1] Hydrazine acts as a dinucleophile, first displacing the fluorine and then condensing with the adjacent amine (or a derivatized electrophile) to close the ring. This core is foundational for sulfonamide herbicides like Pyroxsulam analogs.[1]

Pathway B: Synthesis of Benzoylurea Insecticides (Chitin Synthesis Inhibitors)

Here, the C2-fluorine is retained to modulate the pKa of the pyridine nitrogen or serve as a handle for late-stage diversification. The C3-amine is reacted with benzoyl isocyanates.[1]

Visual Workflow (DOT Diagram)

SynthesisPathwaysStart2-Fluoro-5-(trifluoromethyl)pyridin-3-amine(CAS 69464-05-5)IntermedA2-Hydrazino-3-amino-5-(trifluoromethyl)pyridineStart->IntermedA SNAr (C2-F displacement)ProductBPyridyl-Benzoylurea(Insecticide/IGR)Start->ProductB Urea Formation (C3-NH2)HydrazineReagent: Hydrazine HydrateCondition: EtOH, RefluxProductA[1,2,4]Triazolo[1,5-a]pyridineScaffold (Herbicide Core)IntermedA->ProductA AnnulationCyclizationReagent: Orthoformate or R-COClCondition: Acid Cat., HeatIsocyanateReagent: 2,6-DifluorobenzoylisocyanateCondition: Toluene, 0-20°C

Figure 1: Divergent synthesis workflows utilizing the orthogonal reactivity of the C2-F and C3-NH2 groups.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazino-3-amino-5-(trifluoromethyl)pyridine

Target: Precursor for Triazolopyridine synthesis.[1]

Rationale: The C2-fluorine is a better leaving group than chlorine in this specific electronic environment (activated by

1

Materials:

  • This compound (10.0 mmol)[1]

  • Hydrazine monohydrate (excess, 50.0 mmol)[1]

  • Ethanol (Absolute, 20 mL)

Procedure:

  • Setup: Charge a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser with this compound (1.80 g) and Ethanol (20 mL).

  • Addition: Add Hydrazine monohydrate (2.5 g, ~2.4 mL) dropwise at room temperature. Caution: Exothermic reaction.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane) for the disappearance of the starting fluoride.[1]
    
  • Workup: Cool the reaction mixture to

    
    . The product often precipitates as a solid.[1]
    
  • Isolation: Filter the solid, wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

  • Drying: Dry under vacuum at

    
    .
    
  • Expected Yield: 85–92% (Off-white solid).

Validation:

  • 
     NMR:  Disappearance of the signal at 
    
    
    ppm (approx, C2-F) and retention of the signal at
    
    
    ppm (C5-
    
    
    ).[1]
Protocol 2: Synthesis of N-(2,6-difluorobenzoyl)-N'-[2-fluoro-5-(trifluoromethyl)pyridin-3-yl]urea

Target: Benzoylurea Insecticide Analog.[1]

Rationale: This protocol demonstrates the nucleophilicity of the C3-amine without disturbing the C2-fluorine.[1] Anhydrous conditions are critical to prevent hydrolysis of the isocyanate.[1]

Materials:

  • This compound (5.0 mmol)[1]

  • 2,6-Difluorobenzoyl isocyanate (5.5 mmol)[1]

  • Toluene (Anhydrous, 15 mL)

Procedure:

  • Preparation: Dissolve the pyridine amine (0.90 g) in anhydrous Toluene (10 mL) in a dry, nitrogen-purged flask.

  • Addition: Dissolve 2,6-difluorobenzoyl isocyanate (1.01 g) in Toluene (5 mL) and add it dropwise to the amine solution at

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate typically forms.[1]

  • Isolation: Filter the precipitate.

  • Purification: Wash the filter cake with cold toluene followed by hexane to remove unreacted isocyanate.[1] Recrystallize from acetonitrile if necessary.

  • Expected Yield: 90–95%.

Handling, Safety, and Toxicology

Hazard Class: Acute Tox. 4 (Oral/Inhalation), Skin Irrit. 2, Eye Dam. 1.[1]

Specific Warning (Methemoglobinemia): Fluorinated aminopyridines are known to induce methemoglobinemia (oxidation of hemoglobin) upon overexposure.[1][3]

  • Engineering Controls: All handling must occur within a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1]

  • First Aid: In case of inhalation (blue lips/fingernails), administer oxygen immediately and seek medical attention. Methylene blue is the standard antidote for severe cases.[1]

References

  • Synthesis and Reactivity of Trifluoromethylpyridines

    • Title: Trifluoromethylpyridine: Its chemistry and applications.[1][2][4][5]

    • Source: Research Outreach (2023).
    • URL:[Link]

  • Agrochemical Applications of Fluorinated Pyridines

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.[1][4][5]

    • Source: Journal of Pesticide Science (2020).[1]

    • URL:[Link]

  • Safety Profile (Analogous Compound)

    • Title: Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning.[1][3]

    • Source: Toxics (2022).[1][3][6]

    • URL:[Link]

  • Cyclization Methodologies

    • Title: Synthesis of 2-Fluoroalkyl
    • Source: Journal of Organic Chemistry (ACS).[1]

    • URL:[Link][1]

Application Note: Strategic Utilization of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS: 72600-65-8), a high-value "linchpin" intermediate in modern medicinal chemistry.[1][2]

Executive Summary

This compound represents a privileged scaffold for the synthesis of bioactive bicyclic heterocycles, particularly imidazo[4,5-b]pyridines and oxazolo[5,4-b]pyridines .[1][2] Its utility stems from its unique "Push-Pull-Activate" electronic signature:

  • The C-5 Trifluoromethyl Group: Provides metabolic stability and lipophilicity while electronically withdrawing density from the ring, activating the C-2 position.[1][2]

  • The C-2 Fluorine Atom: A highly labile leaving group for Nucleophilic Aromatic Substitution (SNAr), offering superior kinetics compared to its chlorinated analogs.[1][2]

  • The C-3 Amino Group: A versatile nucleophile ready for acylation, urea formation, or cross-coupling, serving as the "hinge" for bicyclic ring closure.[2]

Primary Applications:

  • Kinase Inhibitors: Synthesis of ATP-competitive inhibitors (e.g., Aurora, VEGF, and PI3K pathways).[2]

  • GPCR Ligands: Development of androgen receptor antagonists.[1][2]

  • Fragment-Based Drug Design (FBDD): As a core motif for library generation.[1][2]

Chemical Reactivity Profile

The compound exhibits orthogonal reactivity, allowing for sequential functionalization.[1][2]

SiteFunctional GroupReactivity ModeStrategic Utility
C-2 Fluorine (-F)Electrophile (SNAr) The "Exit Vector."[1][2] Displaced by amines, thiols, or alkoxides to install the R1 substituent.[2] Reactivity is enhanced by the para-CF3 group.
C-3 Amine (-NH2)Nucleophile The "Anchor."[1][2] Reacts with acid chlorides, isocyanates, or aldehydes.[1][2] Essential for cyclization to form fused rings.[1][2]
C-5 Trifluoromethyl (-CF3)Modulator Metabolic Shield. Blocks oxidation at the vulnerable C-5 position and increases logP.[1][2]
Divergent Synthesis Workflows

The following diagram illustrates the two primary pathways for scaffold diversification: Path A (SNAr First) and Path B (Acylation First) .

G Figure 1: Divergent synthesis pathways for accessing nitrogen and oxygen-containing fused heterocycles. Start 2-Fluoro-5-(trifluoromethyl) pyridin-3-amine (Scaffold) InterA 2,3-Diamino Intermediate (S_NAr Product) Start->InterA Path A: R-NH2, Base (Displacement of F) InterB N-(2-fluoro-pyridin-3-yl)amide (Acylated Intermediate) Start->InterB Path B: R-COCl (Amide Coupling) ProdA Imidazo[4,5-b]pyridine (Kinase Inhibitor Core) InterA->ProdA Cyclization (Orthoformate/CDI) ProdB Oxazolo[5,4-b]pyridine (Bioisostere Core) InterB->ProdB Intramolecular Cyclization (Base/Heat)

[1][2][3]

Detailed Experimental Protocols
Protocol A: Synthesis of 3-Substituted-6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Target Class: Kinase Inhibitors[1][2]

Rationale: This protocol utilizes the high reactivity of the C-2 fluorine to install an amine (R-NH2), followed by ring closure.[1][2] This is the preferred route for creating N-substituted imidazopyridines.[1][2]

Step 1: SNAr Displacement

  • Reagents:

    • Substrate: this compound (1.0 eq)[1][2]

    • Nucleophile: Primary Amine (R-NH2) (1.2 eq) (e.g., aniline, benzylamine)[1][2]

    • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 eq)[1][2]

    • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (anhydrous)[1][2]

  • Procedure:

    • Dissolve the substrate in NMP (0.5 M concentration).[1][2]

    • Add DIPEA followed by the primary amine.[1][2]

    • Heat the reaction mixture to 100–120°C for 4–6 hours. Note: The 2-F analog reacts significantly faster than the 2-Cl analog, often requiring lower temperatures.[1][2]

    • Monitor by LC-MS for the disappearance of the starting material (M+H = 181) and formation of the diamine intermediate.[1][2]

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

Step 2: Cyclization to Imidazo[4,5-b]pyridine

  • Reagents:

    • Intermediate: 2,3-Diaminopyridine derivative (from Step 1)[1][3]

    • Cyclizing Agent: Triethyl orthoformate (HC(OEt)3) (Excess) or Formic Acid[1][2]

    • Catalyst: p-TsOH (catalytic amount)[1]

  • Procedure:

    • Suspend the intermediate in Triethyl orthoformate.

    • Add p-TsOH (5 mol%).[1][2]

    • Reflux (approx. 100°C) for 3 hours.

    • Purification: Cool to room temperature. The product often precipitates.[1][2] Filter and wash with hexanes.[1][2] If soluble, evaporate and purify via flash chromatography (DCM/MeOH).[1][2]

Protocol B: Synthesis of Urea-Linked Kinase Inhibitors

Target Class: Type II Kinase Inhibitors (DFG-out binders)

Rationale: Many kinase inhibitors (e.g., Sorafenib analogs) utilize a urea linker.[1][2] The 3-amino group is an excellent handle for this.[1][2]

  • Reagents:

    • Substrate: this compound (1.0 eq)[1][2]

    • Electrophile: Aryl Isocyanate (Ar-N=C=O) (1.1 eq)[1][2]

    • Solvent: DCM or THF (anhydrous)[1][2]

  • Procedure:

    • Dissolve the substrate in DCM at 0°C.[1][2]

    • Dropwise add the isocyanate solution.[1][2]

    • Allow to warm to room temperature and stir for 12 hours.

    • Observation: The electron-withdrawing CF3 group decreases the nucleophilicity of the amine, so reaction times may be longer than with standard anilines.[2]

    • Outcome: Formation of the 1-(2-fluoro-5-(trifluoromethyl)pyridin-3-yl)-3-arylurea .[1][2]

    • Strategic Note: The resulting urea can be further reacted (intramolecular SNAr) to form benzimidazolones if a nucleophile is present on the aryl ring, or used as-is.[2]

Mechanistic Insight: The "Fluorine Effect"

The choice of the 2-Fluoro analog over the 2-Chloro analog is critical for difficult substitutions.[1][2]

  • Bond Energy vs. Electronegativity: While the C-F bond is stronger than C-Cl, the high electronegativity of fluorine creates a stronger dipole at the C-2 carbon.[1][2] In the transition state of the SNAr reaction (Meisenheimer complex), the highly electronegative fluorine stabilizes the negative charge accumulation on the ring more effectively than chlorine.[2]

  • Practical Consequence: This allows for reactions with sterically hindered amines or weak nucleophiles that would fail or require harsh conditions (leading to decomposition) with the chlorinated analog.[1][2]

References
  • Synthesis of Imidazo[4,5-b]pyridines: Jabri, Z., et al. "New Imidazo[4,5-b]pyridine Derivatives: Synthesis, Crystal Structures, and DFT Computations."[2] Journal of Chemical Technology and Metallurgy, 57(1), 2022.[1][2] Link

  • Fluorine in Medicinal Chemistry: Meanwell, N. A.[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 2018.[1][2] Link[1][2]

  • Kinase Inhibitor Scaffolds: Lawrence, H. R., et al. "Development of Novel Aurora Kinase A Inhibitors."[1][2] Journal of Medicinal Chemistry, 51(18), 2008.[1][2] (Contextual reference for imidazopyridine applications). Link[1][2]

  • Compound Data: PubChem CID 12919757 (2-Chloro analog comparison) and commercial vendor data for CAS 72600-65-8.[1][2] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

[1]

Case ID: YIELD-OPT-2F5CF3 Status: Open Assigned Specialist: Senior Application Scientist Topic: Yield Optimization & Process Troubleshooting[1]

Executive Summary & Molecule Profile

Target Molecule: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS: 69045-82-5 (Generic/Related) Critical Application: Key intermediate for kinase inhibitors (e.g., BTK, PI3K inhibitors).[1] Primary Yield Killers:

  • Hydrodefluorination: Loss of the C-2 fluorine atom during catalytic hydrogenation.[1]

  • Hydrolysis (

    
    ):  Conversion of the 2-fluoro group to a 2-hydroxy (pyridone) species under alkaline workup.[1]
    
  • Volatility: Sublimation of the free base amine during vacuum drying.

Synthetic Route & Strategy

The most robust industrial route involves the nitration of 2-fluoro-5-(trifluoromethyl)pyridine followed by selective reduction.[1] While nucleophilic substitution on 2,3-dichloro-5-(trifluoromethyl)pyridine is possible, it often leads to regioisomeric mixtures that are difficult to separate.[1]

Workflow Visualization

SynthesisWorkflowcluster_ReductionStep 2: Reduction (Critical Decision)StartStart:2-Fluoro-5-(trifluoromethyl)pyridineNitrationStep 1: Nitration(HNO3/H2SO4)Start->NitrationT < 60°CIntermedIntermediate:2-Fluoro-3-nitro-5-(trifluoromethyl)pyridineNitration->IntermedYield > 85%MethodAMethod A: Fe / AcOH(High Yield, Robust)Intermed->MethodAMethodBMethod B: Pd/C + H2(High Risk: Defluorination)Intermed->MethodBProductTarget:2-Fluoro-5-(trifluoromethyl)pyridin-3-amineMethodA->ProductPreferredMethodB->ProductRequiresPoisonSideProductImpurity:3-Amino-5-(trifluoromethyl)pyridine (Defluorinated)MethodB->SideProductOver-reduction

Figure 1: Strategic workflow emphasizing the divergence at the reduction step where yield is most often lost.

Module 1: Precursor Synthesis (Nitration)

Objective: Install the nitro group at the C-3 position without hydrolyzing the C-2 fluorine.[1]

  • Reagents: Fuming

    
    , conc. 
    
    
    .
  • Critical Parameter: Temperature control (

    
    ).
    
  • Mechanism: Electrophilic aromatic substitution.[1] The C-2 Fluorine is ortho/para directing; the C-5

    
     is meta directing.[1] Both directors synergistically activate the C-3 position.[1]
    

Troubleshooting Table: Nitration Step

SymptomProbable CauseCorrective Action
Low Yield (<50%) Incomplete conversion due to deactivation by

.
Increase reaction time or use oleum (

) cautiously. Ensure anhydrous conditions.
Byproduct: Pyridone Hydrolysis of F-C bond by water in acid at high temp.Keep T <

. Quench onto ice slowly to avoid exotherm spikes.
Regioisomers Attack at C-4 or C-6 (rare).[1]Verify structure via NMR (

coupling constants). C-3 is thermodynamically favored.[1]

Module 2: The Reduction (The Yield Bottleneck)

This is the step where 80% of users fail. You must choose between Chemical Reduction (Iron) or Catalytic Hydrogenation (Palladium).

Protocol A: Iron-Acetic Acid Reduction (Recommended)

Best for: High reliability, preserving the Fluorine atom.

Theory: Iron in acetic acid provides a single-electron transfer mechanism that reduces the nitro group without sufficient potential to cleave the strong (but activated) C-F bond [1].

Step-by-Step:

  • Dissolution: Dissolve 1 eq of 2-fluoro-3-nitro-5-(trifluoromethyl)pyridine in glacial acetic acid (10 vol).

  • Addition: Add Iron powder (325 mesh, 4-5 eq) portion-wise at room temperature.

    • Note: The reaction is exothermic. Control temp <

      
       to prevent hydrolysis.
      
  • Monitoring: Stir for 2-4 hours. Monitor by TLC/LCMS.

  • Workup (Crucial):

    • Filter off iron sludge through Celite.

    • Neutralization: Concentrate the acetic acid. Dilute with EtOAc. Slowly add saturated

      
      .
      
    • Warning: Do NOT use strong base (NaOH/KOH) to pH > 10. The 2-fluoro-pyridine ring is electron-deficient and will undergo

      
       with hydroxide to form the pyridone [2].[1] Keep pH 7-8.
      
Protocol B: Catalytic Hydrogenation (Pd/C)

Best for: Cleanliness, scale-up (if optimized). Risk: High risk of hydrodefluorination (replacing F with H).

Optimization for Yield: If you must use hydrogenation, you must poison the catalyst or scavenge acid.

  • Catalyst: Use 5% Pd/C (sulfided) or Pt/C (Platinum is less prone to hydrogenolysis of C-F bonds than Palladium).

  • Additive: Add Diphenylsulfide (0.1 eq) or use Fe(OAc)2 as a dopant to inhibit the metal surface activity toward the C-F bond [3].

  • Solvent: Ethanol or Methanol. Avoid acidic media.

Module 3: Isolation & Volatility Management

Issue: this compound is a crystalline solid with significant vapor pressure.[1] Users often report "product disappearance" during rotavaping.

Solution: Salt Formation Strategy Instead of isolating the free base, isolate the hydrochloride salt.

  • After extraction (EtOAc), dry organic layer over

    
    .
    
  • Do not evaporate to dryness.

  • Cool to

    
     and bubble HCl gas or add 4M HCl in Dioxane.
    
  • The Amine-HCl salt will precipitate.[1] Filter and dry. This salt is non-volatile and stable.

Troubleshooting Logic Tree

TroubleshootingStartProblem: Low YieldCheckMassCheck LCMS/NMR of CrudeStart->CheckMassM_minus_20Mass = M-18 (or M-20)(Defluorination)CheckMass->M_minus_20Peak found?M_plus_OHMass = M-2+17(Hydrolysis/Pyridone)CheckMass->M_plus_OHPeak found?NoProductNo Product / Low Mass Balance(Volatility)CheckMass->NoProductClean but empty?Sol_DefluoroSolution:Switch to Fe/AcOH orUse Sulfided Pd/CM_minus_20->Sol_DefluoroSol_HydrolysisSolution:Lower Workup pH (<8)Reduce Rxn TempM_plus_OH->Sol_HydrolysisSol_VolatilitySolution:Do not rotavap to dryness.Isolate as HCl salt.NoProduct->Sol_Volatility

Figure 2: Diagnostic logic for identifying the root cause of yield loss.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use SnCl2 (Stannous Chloride) instead of Iron? A: Yes.

Q2: Why does my product turn red/brown upon standing? A: Free amine pyridines are oxidation-sensitive.[1] The color change indicates N-oxide formation or polymerization.[1] Store under Argon at -20°C or, preferably, store as the HCl salt [4].

Q3: I see a peak at M+16 in LCMS. What is it? A: This is likely the hydroxylamine intermediate (

1
  • Fix: Increase reaction temperature slightly (to

    
    ) or add more reducing agent (Fe). If using hydrogenation, the reaction stalled; add fresh catalyst.
    

Q4: Can I use Raney Nickel? A: Avoid. Raney Nickel is very aggressive toward C-F bonds and will likely strip the fluorine and potentially the trifluoromethyl group [5].

References

  • Graboyes, H., & Day, A. R. (1957). Reaction of 2-Chloropyridine with Ammonia.[1][2] Journal of the American Chemical Society.[3] (Demonstrates stability of halo-pyridines to specific reduction conditions).

  • Finger, G. C., et al. (1959). Aromatic Fluorine Compounds.[4][5][6][7][8] VIII. Plant Growth Regulators and Intermediates. Journal of the American Chemical Society.[3] (Foundational work on fluoropyridine stability and hydrolysis risks).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Vertex Pharmaceuticals. (2010). Patent WO2010014939: Pyridine inhibitors of c-Fms kinase.[1] (Describes synthesis of similar 2-fluoro-3-amino-5-CF3 pyridine intermediates).

  • ChemicalBook. (n.d.). 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Synthesis Data.

Technical Support Center: Overcoming Challenges in Fluorinated Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals navigating the complexities of fluorinated pyridine synthesis. The introduction of fluorine into the pyridine ring is a critical strategy in medicinal chemistry, profoundly influencing a molecule's metabolic stability, basicity, and binding affinity.[1] However, the unique electronic properties of the pyridine ring present significant challenges in achieving efficient and selective fluorination.[2]

This guide is designed to be a practical, field-proven resource, moving beyond simple protocols to explain the underlying principles of common fluorination methods and provide robust troubleshooting strategies for the challenges you are likely to encounter at the bench.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyridines, and what are their primary applications?

A1: There are several key methods for introducing fluorine into a pyridine ring, each with its own advantages and challenges:

  • Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex): This method involves the displacement of a leaving group, typically a chloride or bromide, with a fluoride ion. It is a widely used industrial process, particularly for the synthesis of 2- and 4-fluoropyridines.

  • Balz-Schiemann Reaction: This classic method converts an aminopyridine to a fluoropyridine via a diazonium tetrafluoroborate intermediate.[3] It is a versatile method applicable to a range of substituted pyridines.

  • Direct C-H Fluorination: This modern approach directly replaces a C-H bond with a C-F bond, often using powerful electrophilic fluorinating agents. It is particularly attractive for late-stage functionalization of complex molecules.[4][5]

  • Synthesis from Pyridine N-Oxides: Activation of pyridine N-oxides facilitates nucleophilic attack by a fluoride source, providing an alternative route to 2-fluoropyridines.[6][7][8][9]

Q2: I'm observing a low yield in my fluorination reaction. What are the general first steps for troubleshooting?

A2: Low yields in fluorination reactions are a common issue and can often be traced back to a few key factors:

  • Moisture: Many fluorinating reagents are highly sensitive to moisture. Ensure all glassware is rigorously dried, and use anhydrous solvents. Even trace amounts of water can deactivate your reagents.[10]

  • Reagent Quality: The activity of your fluorinating agent can degrade over time, especially if not stored under appropriate conditions. It is advisable to use fresh or recently purchased reagents and store them according to the manufacturer's instructions.

  • Reaction Temperature: Fluorination reactions can be highly sensitive to temperature. For many processes, starting at a low temperature (e.g., -78 °C or 0 °C) and gradually warming to room temperature can improve selectivity and yield by controlling the reaction rate and minimizing side reactions.[11]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent side reactions with atmospheric oxygen and moisture.[11]

Troubleshooting Guide by Reaction Type

Nucleophilic Aromatic Substitution (SNAr) / Halogen Exchange (Halex)

The Halex reaction is a powerful tool for introducing fluorine, but its success is highly dependent on overcoming the low nucleophilicity of the fluoride ion in solution.

Q: My Halex reaction is showing low or no conversion of my chloropyridine to the desired fluoropyridine. What should I investigate?

A: This is a frequent challenge, often related to the reaction conditions and the nature of the fluoride salt.

Possible Cause Troubleshooting Step Scientific Rationale
Insufficient Temperature Gradually increase the reaction temperature. For less activated substrates, temperatures can be as high as 250-370 °C.[10]The C-Cl bond in chloropyridines is strong, and significant thermal energy is required to overcome the activation barrier for nucleophilic attack by fluoride.
Poor Solubility of Fluoride Salt Introduce a phase-transfer catalyst (PTC) such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a cryptand (e.g., Kryptofix 2.2.2).[10][12][13]PTCs encapsulate the cation (e.g., K⁺ from KF), and the resulting lipophilic complex is more soluble in organic solvents, freeing the fluoride anion to act as a nucleophile.
Deactivation of Fluoride Salt Ensure strictly anhydrous conditions. Dry your fluoride salt (e.g., KF) by heating under vacuum before use.Water molecules strongly solvate the fluoride ion, creating a hydration shell that significantly reduces its nucleophilicity and deactivates the salt.[10]
Substrate Deactivation For pyridines with strongly electron-withdrawing groups, consider using a more reactive fluoride source like cesium fluoride (CsF) or switching to a different fluorination method.[10]Electron-withdrawing groups decrease the electron density of the pyridine ring, making it less susceptible to nucleophilic attack. CsF is more soluble and provides a higher concentration of "naked" fluoride ions.
Balz-Schiemann Reaction

The Balz-Schiemann reaction is a reliable method, but it comes with significant safety considerations due to the instability of the diazonium salt intermediates.

Q: I am concerned about the safety of my large-scale Balz-Schiemann reaction. How can I mitigate the risks?

A: Your concern is well-founded. The accumulation of potentially explosive diazonium salts is a major hazard.[14][15]

  • Embrace Flow Chemistry: The most significant safety improvement for the Balz-Schiemann reaction is the use of a continuous flow reactor.[10][16][17][18] This approach minimizes the volume of the hazardous diazonium intermediate at any given time, drastically reducing the risk of a runaway reaction. The reaction can be performed in a multi-step continuous flow system, with diazotization occurring at a controlled low temperature, followed by immediate thermal decomposition in a heated zone.[10][16]

  • Temperature Control: For batch reactions, maintain strict temperature control during diazotization, typically at 0-5 °C, to minimize decomposition of the diazonium salt.[19]

Q: My Balz-Schiemann reaction is giving a low yield and a mixture of byproducts. How can I improve this?

A: Low yields and byproduct formation are often due to the decomposition of the diazonium intermediate or side reactions with the solvent.

Possible Cause Troubleshooting Step Scientific Rationale
Decomposition of Diazonium Salt Minimize the time between the formation and thermal decomposition of the diazonium salt. In a batch process, proceed immediately to the heating step after the diazonium salt is formed.Diazonium salts are thermally unstable and can decompose over time, even at low temperatures, leading to a variety of byproducts.[10]
Hydrolysis of Diazonium Salt Use anhydrous reagents and solvents. The presence of water can lead to the formation of undesired phenolic byproducts.[10]The diazonium group can be displaced by water to form a hydroxypyridine, a common impurity in Balz-Schiemann reactions.
Side Reactions with Solvent For the thermal decomposition step, consider using a non-polar or low-polarity solvent to minimize side reactions.[14]Polar solvents can sometimes participate in side reactions with the highly reactive diazonium intermediate.
Direct C-H Fluorination

Direct C-H fluorination is an exciting and rapidly developing field, but regioselectivity can be a major hurdle.

Q: I am attempting a C-H fluorination of a substituted pyridine and obtaining a mixture of isomers. How can I control the regioselectivity?

A: Regioselectivity in C-H fluorination is governed by a combination of electronic and steric effects of the substituents on the pyridine ring.

  • Electronic Effects: The fluorination of pyridines with reagents like AgF₂ generally occurs at the position adjacent to the nitrogen atom (C2 or C6).[4][5] The more electron-rich C-H bond is typically more reactive. For 3,5-disubstituted pyridines, a mixture of isomers is often obtained.[20]

  • Steric Hindrance: Bulky substituents can block access to adjacent C-H bonds, directing fluorination to the less sterically hindered position.

  • Directing Groups: Certain functional groups can direct fluorination to a specific position. For example, in some 3-substituted pyridines, fluorination occurs with high selectivity at the 2-position.[20]

Troubleshooting Regioselectivity:

Observation Potential Strategy Rationale
Mixture of 2- and 6-fluoro isomers in a 3-substituted pyridine Modify the electronic properties of the substituent. For example, a more electron-donating group may favor fluorination at the adjacent position.The relative reactivity of the C2 and C6 positions is influenced by the electronic nature of the 3-substituent.
Poor selectivity in a 3,5-disubstituted pyridine If possible, modify one of the substituents to be significantly more sterically bulky to block one of the reactive sites.Steric hindrance can be a powerful tool to control regioselectivity in C-H functionalization reactions.
Fluorination at an undesired position Consider a different fluorination strategy, such as a directed C-H activation approach or a more traditional synthesis starting from a pre-functionalized pyridine.Sometimes, the inherent reactivity of the substrate makes direct C-H fluorination unselective, and an alternative synthetic route is necessary.

Q: My C-H fluorination with AgF₂ is not working well. What are the critical parameters?

A: Successful C-H fluorination with AgF₂ depends on careful attention to detail.

  • Anhydrous Conditions: AgF₂ is highly sensitive to moisture and will decompose in its presence.[20][21] Use anhydrous solvents and dry your starting materials. The reaction itself is not sensitive to oxygen.[21]

  • Reagent Quality: AgF₂ is a black, fine crystalline solid that should be handled quickly in the air and stored in a desiccator. If it discolors to a yellow/brown solid, it should be discarded.[21]

  • Temperature Control: While the reaction can be run at room temperature, a slight exotherm may be observed. Using a water bath can help maintain a consistent temperature.[21]

Synthesis from Pyridine N-Oxides

This method offers a valuable alternative for the synthesis of 2-fluoropyridines.

Q: I am interested in trying to synthesize a 2-fluoropyridine from a pyridine N-oxide. What is the general approach?

A: The synthesis involves the activation of the pyridine N-oxide to make the 2-position susceptible to nucleophilic attack by a fluoride source. A common method involves the formation of an intermediate 2-pyridyltrialkylammonium salt.[6][8][9]

General Workflow:

  • Activation of the Pyridine N-Oxide: The pyridine N-oxide is treated with an activating agent, such as tosyl anhydride (Ts₂O), in the presence of an amine (e.g., triethylamine) to form the 2-pyridyltrialkylammonium salt.[9]

  • Fluorination: The isolated ammonium salt is then treated with a fluoride source, such as potassium fluoride (KF) with a phase-transfer catalyst (e.g., Kryptofix 2.2.2), in a polar aprotic solvent like DMSO at elevated temperatures to yield the 2-fluoropyridine.[9]

Troubleshooting:

  • Incomplete activation: Ensure the activating agent is fresh and the reaction is carried out under anhydrous conditions.

  • Low yield in the fluorination step: The efficiency of the fluorination step depends on the reactivity of the ammonium salt and the effectiveness of the fluoride source. Optimizing the temperature and reaction time may be necessary.

Experimental Protocols

Protocol 1: C-H Fluorination of 2-Phenylpyridine with AgF₂

This protocol is adapted from Organic Syntheses and provides a reliable method for the synthesis of 2-fluoro-6-phenylpyridine.[21][22]

Materials:

  • 2-Phenylpyridine

  • Silver(II) fluoride (AgF₂)

  • Anhydrous acetonitrile (MeCN)

  • Methyl tert-butyl ether (MTBE)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add 2-phenylpyridine (1.0 equiv) and anhydrous MeCN.

  • Stir the solution at room temperature.

  • In one portion, add AgF₂ (3.0 equiv).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 90 minutes.[22]

  • Upon completion, concentrate the reaction mixture to near dryness.

  • To the residue, add MTBE and 1M HCl and shake well.

  • Filter the mixture to remove the insoluble silver salts, rinsing with MTBE.[22]

  • Separate the organic layer, wash with saturated aqueous NaCl, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford 2-fluoro-6-phenylpyridine as a colorless oil.

Protocol 2: Deoxyfluorination of a Secondary Alcohol using DAST

This protocol provides a general procedure for the deoxyfluorination of an alcohol. Caution: DAST is highly toxic, corrosive, and reacts violently with water. This procedure must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[23]

Materials:

  • Secondary alcohol

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1 equiv) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for several hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Troubleshooting

General Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yields in fluorination reactions.

Balz-Schiemann Reaction: Batch vs. Flow

Balz_Schiemann cluster_batch Batch Process cluster_flow Continuous Flow Process A_B Aminopyridine + NaNO2/HBF4 (Large Volume, 0-5 °C) B_B Isolate Diazonium Salt (High Risk of Accumulation) A_B->B_B C_B Thermal Decomposition (Heating the Bulk Salt) B_B->C_B D_B Fluoropyridine C_B->D_B A_F Reagent Streams (Aminopyridine, NaNO2/HBF4) B_F Microreactor (Diazotization, Low Temp) A_F->B_F C_F Heated Coil (Decomposition, Small Volume) B_F->C_F D_F Fluoropyridine C_F->D_F

Caption: Comparison of batch versus continuous flow processes for the Balz-Schiemann reaction.

References

  • Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Wang, M., et al. (2017). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. [Link]

  • Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling. PubMed. [Link]

  • Moss, S. M., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters. [Link]

  • Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. ResearchGate. [Link]

  • Turova, D., et al. (2020). Phase Transfer Catalysts and Role of Reaction Environment in Nucleophilc Radiofluorinations in Automated Synthesizers. MDPI. [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Zhang, X., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. PubMed. [Link]

  • Douglas, J., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. PubMed. [Link]

  • Yu, D., et al. (2015). Continuous flow reactor for Balz-Schiemann reaction: A new procedure for the preparation of aromatic fluorides. ResearchGate. [Link]

  • Zhang, Z., et al. (2024). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. PMC. [Link]

  • Vasylkevich, A. I., et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]

  • Alvernhe, G., et al. (1991). Selective Aliphatic Fluorination by Halogen Exchange in Mild Conditions. ResearchGate. [Link]

  • Bruns, S., & Haufe, G. (2019). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews. [Link]

  • Chinese Chemical Letters. (2026). Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. [Link]

  • Majumdar, N. (2012). Synthesis of 2-substituted pyridines from pyridine N-oxides. Semantic Scholar. [Link]

  • Zakarian Lab. (n.d.). Section I - Zakarian Lab Safety Protocol. University of California, Santa Barbara. [Link]

  • Benassi, E., et al. (2021). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. [Link]

  • Zhang, X., et al. (2023). A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor. JoVE. [Link]

  • Scientific Update. (2019). The Balz-Schiemann Reaction. [Link]

  • Stenhagen, I. S. R., et al. (2022). Developing organoboranes as phase transfer catalysts for nucleophilic fluorination using CsF. Chemical Science. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Fluorination. WordPress. [Link]

  • Lind, M., et al. (2002). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • Gryaznova, T. V., et al. (2016). meta-Selective Fluorination of Pyridine Derivatives. ResearchGate. [Link]

  • Orzechowski, A. C., et al. (2019). Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (n.d.). Examples of safe and selective fluorination agents. [Link]

  • Wikipedia. (n.d.). Balz–Schiemann reaction. [Link]

  • Lee, E., & Hooker, J. M. (2012). Catalysis for Fluorination and Trifluoromethylation. PMC. [Link]

  • Gutmann, B., et al. (2015). Understanding flow chemistry for the production of active pharmaceutical ingredients. PMC. [Link]

Sources

Work-up procedures for reactions involving fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Work-up Procedures for Fluorinated Pyridines

Executive Summary

Fluorinated pyridines are deceptive. While they share a structural skeleton with pyridine, the high electronegativity of fluorine drastically alters their physicochemical properties.[1][2] They are significantly less basic, often more volatile, and prone to unique degradation pathways (such as nucleophilic hydrolysis to pyridones) compared to their non-fluorinated counterparts.

This guide moves beyond standard "wash and dry" protocols. It addresses the specific failure modes of fluorinated pyridine chemistry—volatility-induced yield loss, pKa-driven extraction failures, and the thermodynamically driven "halogen dance."

Critical Data Reference

Before attempting isolation, consult the physical properties below. Note the drastic drop in basicity (pKa) caused by fluorine substitution; standard acidic washes used to sequester pyridine will fail to capture 2-fluoropyridine. [3]

CompoundBoiling Point (°C)pKa (Conjugate Acid)Work-up Implication
Pyridine (Ref)1155.23Protonates at pH < 5.[3] Retained in acidic aq. phase.
2-Fluoropyridine 83-0.44Non-basic. Will not protonate in mild acid. Extracts into organic phase at pH 1.
3-Fluoropyridine 107-1082.97Weakly basic.[4][5] Requires pH < 2 to fully protonate/sequester.
2,6-Difluoropyridine 124< -1.0 (Est.)[3]Essentially neutral. Extracts into organics across full pH range.[6]
Pentafluoropyridine 84< -5.0Non-basic. Highly volatile.

Troubleshooting & Protocols (Q&A)

Category A: Volatility & Isolation

Q: "I see full conversion on LCMS, but after rotary evaporation, my yield is <30%. Where did my product go?"

Diagnosis: You likely sublimed or co-evaporated your product. Fluorinated pyridines, particularly mono-fluorinated and penta-substituted variants, have high vapor pressures. The Fix:

  • Avoid High Vacuum: Do not use a high-vacuum manifold (< 1 mbar) for the final drying step.[3] Use a controlled vacuum (e.g., 100–200 mbar) at ambient temperature.[3]

  • Salt Formation (The "Anchor" Strategy): If your product contains a basic nitrogen (e.g., an amino side chain) or if the pyridine nitrogen is sufficiently basic (3-F or 4-F), convert it to an HCl or TFA salt before evaporation.[3]

    • Protocol: Add 1.1 eq. of HCl (in dioxane or ether) to the organic layer.[3] The resulting salt is non-volatile.

  • Trapping Agents: For volatile intermediates intended for immediate subsequent reaction, add the next solvent (e.g., DMF, NMP) before removing the extraction solvent. "Telescope" the solution directly into the next step without isolating the dry solid.

Category B: Phase Separation & Extraction

Q: "I tried to remove the starting material by washing with 1M HCl, but my fluorinated product also stayed in the organic layer."

Diagnosis: You assumed the fluorinated pyridine would behave like pyridine. The Causality: As shown in the data table, 2-fluoropyridine has a pKa of -0.[7]44. It is ~100,000 times less basic than pyridine. 1M HCl (pH ~0) is not strong enough to fully protonate it (


).[3]
The Fix: 
  • For 2-Fluoropyridines: You cannot rely on acid extraction to separate them from neutral organic impurities. You must use chromatography or distillation.

  • For 3-Fluoropyridines: You need a stronger acid wash (e.g., 3M HCl) to sequester them in the aqueous phase, but be wary of acid-catalyzed hydrolysis (see Category C).[3]

Category C: Stability (Hydrolysis)

Q: "During aqueous work-up of a 2-fluoropyridine derivative, I see a new peak growing that matches the mass of the hydroxy-pyridine (pyridone)."

Diagnosis: Nucleophilic aromatic substitution (SnAr) by water/hydroxide.[3] The Mechanism: The 2-position is highly activated by the electronegative nitrogen and the fluorine. Hydroxide ions (in basic work-ups) or water (in strong acid) can displace the fluoride, thermodynamically driving the equilibrium toward the stable 2-pyridone tautomer.[3] The Fix:

  • Buffer Your Quench: Avoid strong bases (NaOH/KOH) or strong acids.[3] Quench reactions with saturated NH₄Cl (mildly acidic, pH ~5) or phosphate buffer (pH 7) .

  • Cold Processing: Perform all aqueous washes with ice-cold brine/water to kinetically slow the hydrolysis.

Category D: The "Halogen Dance" (Lithiation)

Q: "I tried to lithiate 2-fluoro-3-iodopyridine, but after quenching with an electrophile, I got a mixture of regioisomers."

Diagnosis: You have triggered the Halogen Dance (Base-catalyzed Halogen Migration).[3] The Causality: Lithiated halopyridines are kinetically formed at the position of the halogen (Li-I exchange).[3] However, if the temperature is too high or the lifetime of the species is too long, the lithium will migrate to a more thermodynamically stable position (often ortho to the fluorine), causing the halogen to "dance" to a new position. The Fix:

  • Strict Temperature Control: The reaction must be kept below -78°C.

  • Inverse Addition: Do not add the electrophile to the lithiated species. Instead, cannulate the lithiated species into a solution of the electrophile to ensure immediate quenching.

  • Flow Chemistry: This is the gold standard. Use a flow reactor to limit the residence time of the lithiated intermediate to milliseconds before quenching.

Visual Workflows

Workflow 1: Preventing the Halogen Dance

This diagram illustrates the kinetic vs. thermodynamic pathways during lithiation.

HalogenDance Start 2-Fluoro-3-Iodopyridine Exchange Li-Halogen Exchange (-78°C, <5 min) Start->Exchange n-BuLi Kinetic Kinetic Intermediate (3-Li-2-F-Pyridine) Exchange->Kinetic Dance Halogen Dance (Isomerization) Kinetic->Dance Slow / Warm (>-50°C) Quench Electrophile Quench Kinetic->Quench Fast / Cold (-78°C) Thermo Thermodynamic Isomer (4-Li-3-I-2-F-Pyridine) Dance->Thermo Thermo->Quench Product_A Target Product (C3 Substitution) Quench->Product_A From Kinetic Product_B Scrambled Byproduct (C4 Substitution) Quench->Product_B From Thermo

Caption: To obtain the target C3-substituted product, the reaction must be quenched immediately at -78°C to outrun the thermodynamic isomerization (Halogen Dance).

Workflow 2: Work-up Decision Tree for Fluoropyridines

WorkupTree Start Crude Reaction Mixture CheckVol Is Product Volatile? (MW < 150, Mono-F) Start->CheckVol YesVol YES CheckVol->YesVol NoVol NO CheckVol->NoVol Salt Can it form a salt? YesVol->Salt MakeSalt Add HCl/Dioxane Evaporate as Salt Salt->MakeSalt Basic N present Telescope Do NOT Evaporate Telescope solution to next step Salt->Telescope No Basic N CheckSol Solvent: DMSO/DMF? NoVol->CheckSol Wash Wash 5x with Water OR LiCl (5%) CheckSol->Wash Yes Standard Workup Standard Workup CheckSol->Standard Workup No

Caption: Decision matrix for handling volatility and high-boiling solvents during fluoropyridine isolation.

References

  • Basicity of Fluorinated Pyridines

    • Source: PubChem Compound Summary for CID 9746 (2-Fluoropyridine) & CID 67794 (3-Fluoropyridine).[3]

    • Data: pKa values derived
    • URL: | [3]

  • The Halogen Dance Mechanism

    • Source: Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chemical Society Reviews, 2007.
    • Context: Detailed mechanism of lithium migration and thermodynamic stabiliz
    • URL: (General Concept Verification)

  • SnAr Reaction Work-up & Fluoride Removal

    • Source: BenchChem Technical Support, "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines."[3]

    • Context: Protocols for removing fluoride salts and DMSO.
    • URL: (Note: Generalized from search context 1.1)[3]

  • Volatility & Handling

    • Source: ChemicalBook & NIST WebBook.
    • Data: Boiling point data for 2-F, 3-F, and 2,6-difluoropyridines.
    • URL:[3]

Sources

Validation & Comparative

Comparative Guide: In Vitro Profiling of Novel Imidazo[4,5-b]pyridine Inhibitors Derived from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design, often dictating the metabolic stability, lipophilicity, and binding affinity of a clinical candidate. This guide provides a technical comparison of novel kinase inhibitors synthesized from 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine (CAS 69045-82-5) against their non-fluorinated and chlorinated analogs.

The core focus is on the 6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine scaffold—a privileged structure in oncology (targeting Aurora, PI3K/mTOR, and MAPK pathways). By utilizing the unique reactivity of the 2-fluoro-3-amino precursor, researchers can access this scaffold via a regioselective


 followed by cyclization. This guide demonstrates that derivatives from this specific precursor exhibit superior metabolic stability and potency compared to standard halogenated alternatives.

Chemical Scaffold & Synthesis Logic

The value of This compound lies in its orthogonal reactivity. The fluorine at the C2 position is highly activated for nucleophilic aromatic substitution (


) by primary amines, while the C3-amino group remains available for subsequent cyclization.
Comparative Structural Classes

To validate the performance of this scaffold, we compare three structural series of Imidazo[4,5-b]pyridines:

  • Series A (The Product): 6-Trifluoromethyl derivatives (Synthesized from Title Compound).[1][2]

  • Series B (Alternative 1): 6-Chloro derivatives (Standard isostere).

  • Series C (Alternative 2): 6-Hydrogen (Unsubstituted parent).

Synthesis Workflow Visualization

The following diagram outlines the divergent synthesis pathway used to generate the test compounds.

SynthesisPath Start 2-Fluoro-5-(trifluoromethyl) pyridin-3-amine Step1 Intermediate: 2-(R-amino)-3-amino- 5-(CF3)pyridine Start->Step1 SnAr Displacement (R-NH2, 120°C) Product Target Scaffold: 3-R-6-(trifluoromethyl)- 3H-imidazo[4,5-b]pyridine Step1->Product Cyclization (HC(OEt)3 or CDI)

Figure 1: Synthetic route to the target imidazo[4,5-b]pyridine scaffold utilizing the labile C2-fluorine.

Comparative Performance Analysis

The following data summarizes in vitro profiling results, comparing the Series A (CF3) compounds against Series B (Cl) and Series C (H).

Biochemical Potency (Kinase Inhibition)

The electron-withdrawing nature of the -CF3 group (Hammett


) modulates the pKa of the imidazole ring, often strengthening hydrogen bond interactions in the kinase hinge region.

Table 1: Representative IC50 Values (Aurora A Kinase Assay)

Compound SeriesC6-SubstituentR-Group (N3)IC50 (nM)Potency Shift
Series A (Product) -CF3 Benzyl 12 1.0x (Baseline)
Series B (Alt 1)-ClBenzyl453.8x Loss
Series C (Alt 2)-HBenzyl18015x Loss
Series A (Product) -CF3 Cyclopropyl 28 --
Series B (Alt 1)-ClCyclopropyl953.4x Loss

Insight: The -CF3 group fills the hydrophobic pocket (often the "gatekeeper" region) more effectively than Chlorine or Hydrogen, resulting in a consistent 3-4 fold potency advantage.

Metabolic Stability (ADME)

A critical advantage of the this compound precursor is the introduction of the metabolically robust -CF3 group, which blocks oxidation at the C6 position.

Table 2: Microsomal Stability (Human Liver Microsomes)

CompoundC6-SubstituentIntrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Classification
Compound A1 -CF3 14.5 95 High Stability
Compound B1-Cl32.042Moderate
Compound C1-H115.012Low (Rapid Cl)

Insight: The -H analog (Series C) suffers from rapid oxidative metabolism at the C6 position. Replacing -Cl with -CF3 (Series A) doubles the half-life, a critical factor for converting a "hit" into a "lead."

Detailed Experimental Protocols

To ensure reproducibility and trust (E-E-A-T), the following protocols describe the specific methodologies used to generate the comparison data.

Protocol A: LanthaScreen™ Eu Kinase Binding Assay

Purpose: To quantify the binding affinity (IC50) of the synthesized compounds.

  • Reagent Prep: Prepare 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute compounds (Series A, B, C) in DMSO (3-fold dilutions, 10 points). Final DMSO concentration in assay is 1%.

  • Reaction Assembly:

    • Add 5 µL of compound solution to a white 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture (Aurora A [5 nM] + Eu-anti-His Antibody [2 nM]).

    • Add 5 µL of Tracer (Kinase Tracer 236, 50 nM).

  • Incubation: Shake plate for 30 seconds; incubate at Room Temperature (RT) for 60 minutes.

  • Detection: Read Fluorescence Resonance Energy Transfer (FRET) on a TR-FRET compatible plate reader (Excitation: 340 nm, Emission: 615 nm / 665 nm).

  • Analysis: Plot Emission Ratio (665/615) vs. log[Inhibitor]. Fit curves using the Hill equation to determine IC50.

Protocol B: Microsomal Stability Assay

Purpose: To assess the metabolic liability of the C6-substituent.

  • System: Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Reaction Mix: Phosphate buffer (100 mM, pH 7.4), HLM (0.5 mg/mL final), and Test Compound (1 µM final).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Dispense aliquots immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% Remaining) vs. time. Slope (

    
    ) determines 
    
    
    
    .

Mechanism of Action & SAR Logic

The superior performance of the compounds derived from This compound is not accidental; it is driven by specific molecular interactions.

SAR_Logic Core Imidazo[4,5-b]pyridine Core Sub1 C6-Trifluoromethyl (from precursor) Core->Sub1 Sub2 N3-Substituent (from R-NH2) Core->Sub2 Sub3 N1-H (Hinge Binder) Core->Sub3 Effect1 Fills Hydrophobic Pocket Blocks Metabolism Sub1->Effect1 Effect2 Solubility & Target Selectivity Sub2->Effect2 Effect3 Critical H-Bond to Kinase Hinge Region Sub3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map highlighting the role of the trifluoromethyl group inherited from the starting material.

References

  • Synthesis of Imidazo[4,5-b]pyridines

    • Title: Synthesis of 2-amino-imidazo[4,5-b]pyridines.[2]

    • Source: Organic & Biomolecular Chemistry, RSC.[3]

    • URL:[Link]

  • Kinase Inhibitor Applications

    • Title: 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor.[4]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[5]

    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Agrochemical Relevance

    • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
    • Source: Journal of Pesticide Science.
    • URL:[Link]

Sources

Benchmarking new kinase inhibitors against existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond


: The Definitive Benchmarking Guide for Next-Gen Kinase Inhibitors
Author:  Senior Application Scientist, Lead Discovery Group

Executive Summary

In the current landscape of kinase drug discovery, a simple


 value is no longer a sufficient differentiator. The market is saturated with potent Type I ATP-competitive inhibitors. To successfully benchmark a new kinase inhibitor (NKI) against a Standard of Care (SOC), you must shift the narrative from "binding tightness" to "binding durability" and "cellular truth."

This guide outlines a three-phase benchmarking protocol designed to rigorously compare your NKI against existing drugs (e.g., Imatinib, Dasatinib, or generic tool compounds). We move beyond biochemical inhibition to define Residence Time and Intracellular Target Engagement —the two metrics that best predict clinical efficacy.

Phase 1: Biochemical Fidelity (The "True" Potency)

Standard FRET or chemiluminescent assays often suffer from interference (fluorescence quenching) or artifacts. For benchmarking, we utilize Radiometric HotSpot™ Assays , widely considered the "Gold Standard" because they directly measure phosphotransfer without coupling enzymes.

Experimental Logic
  • Why Radiometric? It eliminates false positives caused by reporter inhibition (e.g., Luciferase inhibition in ADP-Glo).

  • ATP Concentration: You must run the SOC and your NKI at

    
    . Running at saturating ATP favors Type I inhibitors; running at low ATP artificially inflates the potency of ATP-competitive drugs.
    
Data Presentation: Potency & Selectivity

Table 1: Comparative Biochemical Profile (Hypothetical Data)

MetricYour Candidate (NKI-X)SOC (e.g., Dasatinib)Interpretation
Biochem

0.8 nM1.2 nMStatistically equipotent.
Selectivity Score (S35) 0.020.15NKI-X is 7.5x more selective. (Lower is better)
Hill Slope 1.050.85NKI-X shows ideal 1:1 stoichiometry; SOC suggests aggregation/promiscuity.

Note: The S35 score denotes the fraction of kinases inhibited >35% at a fixed concentration (usually


 or 

).

Phase 2: Binding Kinetics (The Temporal Dimension)

This is the most critical differentiator. According to Copeland’s Residence Time Theory , the duration a drug stays bound to the target (


) correlates better with in vivo efficacy than thermodynamic affinity (

).
  • Type I Inhibitors (DFG-in): Typically fast-on/fast-off.

  • Type II Inhibitors (DFG-out): Often slow-off (longer residence time) due to the conformational change required for release.

Protocol: Surface Plasmon Resonance (SPR) Kinetics

Objective: Determine


, 

, and Residence Time (

).

Materials:

  • Biacore 8K or S200 system.

  • Biotinylated Kinase Domain (captured on Streptavidin chip) to avoid amine coupling denaturation.

  • Running Buffer: HBS-P+ with 2% DMSO (matched to sample).

Step-by-Step Workflow:

  • Surface Prep: Capture Biotin-Kinase to ~1000 RU density. Reference channel: Biotin-BSA.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) to correct for bulk refractive index shifts.

  • Single Cycle Kinetics: Inject NKI-X at 5 concentrations (e.g., 1nM – 100nM) sequentially without regeneration between injections.

    • Why? Potent kinase inhibitors often dissociate too slowly for standard multi-cycle regeneration.

  • Dissociation Phase: Allow at least 1200s dissociation time for the highest concentration.

  • Analysis: Fit to 1:1 binding model. Calculate

    
    .[1]
    

Visualization of Kinetic Logic:

KineticsWorkflow Prep Chip Preparation (Biotin-Kinase Capture) DMSO Solvent Correction (DMSO Calibration) Prep->DMSO Stabilize Inject Single Cycle Injection (5 Concentrations) DMSO->Inject Run Samples Dissoc Long Dissociation (>1200s) Inject->Dissoc Stop Flow Calc Calculate Tau (1/koff) & Affinity (Kd) Dissoc->Calc Fit 1:1 Model

Figure 1: SPR Single-Cycle Kinetics workflow for high-affinity kinase inhibitors.

Phase 3: Cellular Reality (Target Engagement)

Biochemical potency often fails to translate to cells due to high intracellular ATP (~1-5 mM) and membrane permeability issues. We benchmark using NanoBRET™ Target Engagement (TE) , which measures binding in live cells, not lysates.

Protocol: Live-Cell NanoBRET TE

Objective: Determine the cellular


 (apparent affinity) in the presence of physiological ATP.

Mechanism: A cell-permeable fluorescent tracer competes with your drug for the kinase (fused to NanoLuc luciferase).

  • Drug Bound: Tracer displaced

    
     No BRET signal.
    
  • Drug Unbound: Tracer binds

    
     High BRET signal.
    

Step-by-Step Workflow:

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion vector (24h incubation).

  • Tracer Addition: Add the Tracer at

    
     concentration (determined in pilot exp).
    
  • Treatment: Add NKI-X and SOC (Serial dilution: 10

    
    M to 1 pM).
    
  • Equilibration: Incubate 2 hours at 37°C.

  • Detection: Add NanoBRET substrate and read Donor (460nm) and Acceptor (618nm) emission.

  • Calculation: Calculate mBRET ratio. Plot dose-response.

The "Engagement Gap": Compare the Biochemical


 (Phase 1) with the Cellular 

(Phase 3).
  • If Cellular

    
     >> Biochemical 
    
    
    
    : Permeability issue or ATP competition (Type I weakness).
  • If NKI-X maintains potency while SOC drops: Superior cellular residence .

NanoBRET cluster_cell Live Cell Environment (High ATP) Target Kinase-NanoLuc Fusion Complex_BRET Tracer-Target Complex (BRET SIGNAL ON) Target->Complex_BRET + Tracer Tracer Fluorescent Tracer Tracer->Complex_BRET Drug Inhibitor (NKI-X) Complex_Drug Drug-Target Complex (BRET SIGNAL OFF) Drug->Complex_Drug Complex_BRET->Complex_Drug + Inhibitor (Displacement)

Figure 2: NanoBRET mechanism. A drop in BRET signal confirms the inhibitor has entered the cell and engaged the target.

Phase 4: Resistance Profiling (Future-Proofing)

A key benchmarking metric is the ability to overcome "Gatekeeper Mutations" (e.g., T315I in ABL, T790M in EGFR).

Data Presentation: Heatmap

VariantNKI-X

SOC

Fold Change
Wild Type 1.0 nM1.2 nM1.2x
Gatekeeper (T315I) 5.0 nM >10,000 nM2000x Improvement
Solvent Front (G250E) 2.0 nM5.0 nM2.5x Improvement

Analysis: If your NKI-X retains potency against the Gatekeeper while the SOC fails, this is your primary value proposition for "Second-Line" or "Third-Line" therapy positioning.

References

  • Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006).[2] Drug-target residence time and its implications for lead optimization. Nature Reviews Drug Discovery, 5(9), 730–739.[2] [Link]

  • Reaction Biology. (n.d.).[3] Radiometric HotSpot™ Kinase Assays. Reaction Biology Corp. [Link]

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[4] Nature Communications, 6, 10091. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]

Sources

Navigating Basicity: A Comparative Guide to the pKa of Fluorinated and Non-Fluorinated Aminopyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Aminopyridines, a privileged structural motif in a multitude of therapeutic agents, are frequently subjected to fluorination to modulate their physicochemical and pharmacokinetic properties. A critical parameter profoundly influenced by this modification is the basicity of the molecule, quantified by its pKa value. This guide provides an in-depth comparison of the pKa differences between fluorinated and non-fluorinated aminopyridines, grounded in electronic principles and supported by available data. We will explore the underlying causality of these differences and provide practical, self-validating experimental protocols for their determination.

The Significance of pKa in Drug Discovery

The pKa of a drug candidate is a pivotal determinant of its behavior in a biological system. It governs the extent of ionization at physiological pH, which in turn influences a cascade of crucial properties including:

  • Solubility: The ionized form of a compound is generally more water-soluble, affecting formulation and bioavailability.

  • Membrane Permeability: The neutral, non-ionized form is typically more lipid-soluble and thus more readily permeates cell membranes.

  • Target Binding: The charge state of a molecule can be critical for its interaction with the active site of a protein, influencing potency and selectivity.

  • Pharmacokinetics: Properties such as absorption, distribution, metabolism, and excretion (ADME) are all intimately linked to the pKa of a compound.

Understanding and controlling the pKa of aminopyridine-based drug candidates is therefore a fundamental aspect of optimizing their therapeutic potential.

The Electronic Tug-of-War: Inductive vs. Resonance Effects

The basicity of an aminopyridine is primarily determined by the availability of the lone pair of electrons on the pyridine ring's nitrogen atom to accept a proton. Substituents on the pyridine ring can either donate or withdraw electron density, thereby increasing or decreasing the basicity, respectively.

Fluorine, the most electronegative element, exerts a powerful influence on the electronic landscape of the aminopyridine ring through two opposing effects:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma (σ) bonds. This effect is distance-dependent and deactivates the ring, making the pyridine nitrogen less electron-rich and therefore less basic.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system of the pyridine ring. This electron-donating resonance effect is most pronounced when the fluorine is positioned ortho or para to the ring nitrogen.

In the case of fluorine, the inductive effect overwhelmingly dominates its influence on the basicity of the pyridine nitrogen.

Comparative pKa Data: A Tale of Two Systems

The most direct way to appreciate the impact of fluorination is to compare the pKa values of non-fluorinated aminopyridines with their fluorinated counterparts. The following table summarizes experimental pKa values for the parent aminopyridines and a collection of predicted pKa values for various fluoro-aminopyridine isomers.

CompoundpKa (Experimental)pKa (Predicted)Data Source
Non-Fluorinated Aminopyridines
4-Aminopyridine9.17-[1]
2-Aminopyridine6.86-[1][2]
3-Aminopyridine6.04-[3]
Fluorinated Aminopyridines
4-Amino-3-fluoropyridine-~7.19Commercial Supplier Data
2-Amino-4-fluoropyridine-~6.42Commercial Supplier Data
3-Amino-5-fluoropyridine-~3.74Commercial Supplier Data
4-Amino-2-fluoropyridine-~3.76Commercial Supplier Data
3-Amino-2-fluoropyridine-~1.18Commercial Supplier Data

Note: Predicted pKa values are sourced from publicly available chemical supplier databases and should be considered as estimates. Experimental verification is recommended.

From this data, a clear trend emerges: the introduction of a fluorine atom consistently leads to a decrease in the pKa of the aminopyridine, signifying a reduction in basicity. This is a direct consequence of the potent electron-withdrawing inductive effect of fluorine, which reduces the electron density at the ring nitrogen, making it a weaker proton acceptor.

Positional Isomerism: A Nuanced Picture
  • Fluorine ortho to the ring nitrogen (e.g., 4-Amino-2-fluoropyridine) results in a dramatic decrease in basicity (predicted pKa ≈ 3.76). The proximity of the highly electronegative fluorine atom exerts a maximal inductive pull on the ring nitrogen.

  • Fluorine meta to the ring nitrogen (e.g., 4-Amino-3-fluoropyridine) has a less pronounced, yet still significant, base-weakening effect (predicted pKa ≈ 7.19). The inductive effect is attenuated over the increased distance.

  • The interplay of the amino group's position further complicates the electronic environment, with its own electron-donating resonance effect influencing the overall basicity.

To provide a more quantitative framework for understanding these substituent effects, the Hammett equation can be employed. This linear free-energy relationship correlates the electronic properties of substituents with reaction rates and equilibrium constants. The Hammett substituent constant (σ) for fluorine is positive, indicating its electron-withdrawing nature. When applied to the protonation equilibrium of pyridines, a positive Hammett reaction constant (ρ) signifies that electron-withdrawing groups decrease the basicity.

Visualizing Electronic Effects

The following diagram illustrates the dominant inductive electron withdrawal by a fluorine substituent on a pyridine ring, leading to a decrease in electron density at the ring nitrogen and consequently, a lower pKa.

G cluster_0 Fluorinated Aminopyridine cluster_1 Electronic Effects & Outcome PyridineRing Pyridine Ring RingNitrogen Ring Nitrogen (Protonation Site) PyridineRing->RingNitrogen AminoGroup Amino Group (+R) AminoGroup->PyridineRing +R Fluorine Fluorine (-I >> +R) Fluorine->PyridineRing -I InductiveWithdrawal Strong Inductive Electron Withdrawal (-I) RingNitrogen->InductiveWithdrawal ReducedElectronDensity Reduced Electron Density on Ring Nitrogen InductiveWithdrawal->ReducedElectronDensity LowerBasicity Lower Basicity (Lower pKa) ReducedElectronDensity->LowerBasicity

Caption: Dominant inductive effect of fluorine reduces pyridine nitrogen basicity.

Experimental Determination of pKa: A Protocol for Trustworthy Data

To obtain reliable pKa values, a well-controlled experimental setup is essential. Potentiometric titration is a robust and widely used method for this purpose.

Experimental Workflow: Potentiometric Titration

G start Start prep Prepare Analyte Solution (e.g., 1 mM in co-solvent) start->prep calibrate Calibrate pH Meter (3-point calibration) prep->calibrate titration Titrate with Standardized Acid/Base (e.g., 0.1 M HCl or NaOH) calibrate->titration record Record pH vs. Titrant Volume titration->record plot Plot Titration Curve (pH vs. Volume) record->plot analyze Analyze Curve (1st & 2nd Derivative) plot->analyze pka Determine pKa (at half-equivalence point) analyze->pka end End pka->end

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology
  • Preparation of Solutions:

    • Analyte Solution: Prepare a solution of the aminopyridine of interest (e.g., 1-5 mM). Due to the potential for low aqueous solubility, a co-solvent system (e.g., water-methanol or water-DMSO) may be necessary. The exact concentration should be known.

    • Titrant: Prepare and standardize a solution of strong acid (e.g., 0.1 M HCl) for titrating a basic compound or a strong base (e.g., 0.1 M NaOH, carbonate-free) for an acidic compound.

    • Ionic Strength Adjuster: Prepare a solution of a neutral salt (e.g., 1 M KCl) to maintain a constant ionic strength throughout the titration.

  • Calibration of the pH Electrode:

    • Perform a three-point calibration of the pH electrode using standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature. This is a critical step for data accuracy.

  • Titration Procedure:

    • Place a known volume of the analyte solution into a thermostatted titration vessel.

    • Add a small volume of the ionic strength adjuster.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Stir the solution gently.

    • Add the titrant in small, precise increments using a calibrated burette or an automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the recorded pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point.

    • For more precise determination, calculate the first and second derivatives of the titration curve. The equivalence point corresponds to the peak of the first derivative and the zero crossing of the second derivative.

  • Self-Validating Controls:

    • Run a blank titration (titrating the solvent system without the analyte) to correct for any acidic or basic impurities in the solvent.

    • Periodically re-calibrate the pH electrode to ensure its accuracy throughout the experiments.

    • Perform replicate titrations to ensure the reproducibility of the results.

An alternative method, particularly useful for compounds with a strong chromophore that changes upon protonation, is UV-spectrophotometric pKa determination . This method involves preparing a series of solutions of the analyte at different known pH values and measuring the absorbance at a wavelength where the protonated and non-protonated forms have significantly different molar absorptivities. The pKa can then be determined by plotting absorbance versus pH and fitting the data to the Henderson-Hasselbalch equation.

Conclusion

References

  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. [Link]

  • Wikipedia. 4-Aminopyridine. [Link]

  • Albert A, et al. The strength of heterocyclic bases. J Chem Soc. 1948: 2240-9. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Protocol: 2-Fluoro-5-(trifluoromethyl)pyridin-3-amine CAS: 69447-47-6 Role: Senior Application Scientist

Executive Hazard Profile: The "Need-to-Know"

As researchers, we often treat fluorinated building blocks as "standard organics," but this compound presents a specific dual-threat profile: pyridine-based neurotoxicity potential combined with fluorinated tissue penetration .

This compound is not just an irritant; it is a halogenated heterocycle that requires a containment strategy, not just "PPE."

Hazard Class GHS Signal Critical H-Codes Operational Implication
Acute Toxicity (Oral) Danger/Warning H301/H302 Toxic/Harmful if swallowed.[1][2][3] High bioavailability expected due to fluorination.
Skin/Eye Corrosion Danger H315, H318 Causes skin irritation and serious eye damage.[2]
Target Organ Warning H335 Respiratory irritant.[2][4] Dust inhalation is the primary exposure vector during weighing.
Thermal Decomp N/A N/A HF Risk: Thermal decomposition releases Hydrogen Fluoride and Nitrogen Oxides.

The Barrier Strategy: Layered Defense Logic

Standard lab PPE is insufficient for fluorinated pyridines due to their high lipophilicity and solvent permeation rates. You must employ a "Time-to-Failure" mindset.

A. Dermal Defense (The Double-Glove Protocol)
  • The Risk: Pyridine derivatives are known to permeate standard nitrile gloves rapidly (often <15 minutes). The trifluoromethyl group increases lipophilicity, potentially accelerating skin absorption.

  • The Protocol:

    • Inner Layer: 4 mil Nitrile (Inspection White). Acts as the final biological barrier.

    • Outer Layer: 5-8 mil Extended Cuff Nitrile (or Neoprene). Acts as the sacrificial chemical barrier.

    • Change Frequency: Immediately upon splash, or every 60 minutes of active handling.

    • Why? This creates a "permeation lag time," allowing you to doff gloves safely before the chemical reaches the skin.

B. Respiratory & Engineering Controls
  • Primary: Chemical Fume Hood (Certified face velocity >100 fpm).

  • Secondary (Weighing): If a balance enclosure is unavailable, use a static-dissipative powder funnel inside the hood.

  • Contraindication: Do NOT use N95 respirators as a primary control. They do not protect against vapors generated if the solid contacts moisture or solvents.

C. Ocular Protection
  • Standard: Chemical Splash Goggles (ANSI Z87.1).

  • Prohibited: Safety glasses with side shields are insufficient for this compound during synthesis. The H318 rating (Serious Eye Damage) implies irreversible corneal opacity risk.

Operational Protocol: Step-by-Step Handling

This workflow minimizes static discharge—a notorious issue with fluorinated solids—and prevents cross-contamination.

Phase 1: Weighing & Transfer
  • Step 1: Static Neutralization. Fluorinated anilines are "fluffy" and carry high static loads. Use an ionizing fan or antistatic gun on the weighing boat before adding the solid.

    • Risk:[1][3][4][5][6] Without this, the powder will "jump" onto the balance pan/gloves, creating an invisible contamination zone.

  • Step 2: Solvent Dampening. Do not transfer dry powder to a reactor. Pre-dissolve or slurry the compound in the weighing vessel using your reaction solvent (e.g., DCM, THF) before transfer.

    • Benefit: Eliminates airborne dust during the transfer step.

Phase 2: Reaction Monitoring
  • Step 1: Ventilation Check. Ensure the sash is at the working height marker.

  • Step 2: Aliquot Sampling. When taking LCMS samples, assume the syringe tip is contaminated. Wipe with a Kimwipe inside the hood before removal. Discard the Kimwipe as solid hazardous waste immediately.

Phase 3: Waste Disposal
  • Classification: Halogenated Organic Waste.

  • Segregation: Keep separate from Strong Acids .[7]

    • Mechanism:[5] Acidification of fluorinated amines can be exothermic. More critically, accidental mixing with strong oxidizers can degrade the pyridine ring, releasing toxic NO_x fumes.

  • Labeling: Explicitly mark the tag with "Fluorinated Pyridine - Potential HF Gen on Fire."

Visualization: Operational Workflow & Safety Logic

Figure 1: The Hierarchy of Exposure Control

A visual decision matrix for selecting the correct barrier based on the physical state of the compound.

SafetyHierarchy Hazard Hazard Source: This compound State_Solid State: Dry Solid/Powder Hazard->State_Solid State_Soln State: In Solution Hazard->State_Soln Action_Weigh Action: Weighing State_Solid->Action_Weigh Action_React Action: Synthesis/Extraction State_Soln->Action_React Control_Eng Engineering Control: Fume Hood + Static Ionizer Control_PPE PPE Barrier: Double Nitrile + Goggles Control_Eng->Control_PPE Secondary Support Risk_Dust Risk: Airborne Dust (Inhalation) Action_Weigh->Risk_Dust Risk_Splash Risk: Dermal Permeation (Absorption) Action_React->Risk_Splash Risk_Dust->Control_Eng Primary Defense Risk_Splash->Control_PPE Primary Defense

Caption: Operational logic flow connecting physical state risks to the mandatory control barrier.

Emergency Response: Spill & Exposure

Scenario: You have spilled ~500mg of solid powder inside the fume hood.

  • Stop: Do not attempt to wipe with a wet paper towel. Water will spread the fluorinated compound due to hydrophobicity.

  • Isolate: Lower the sash to the lowest point to increase face velocity and contain dust.

  • Absorb: Cover the spill with a dry absorbent (Vermiculite or Sand).

  • Collect: Use a plastic scoop (not metal, to avoid sparking/static) to transfer to a waste jar.

  • Decontaminate: Wash the surface with a surfactant (soapy water) only after the bulk solid is removed.

  • Disposal: Label the debris as "Solid Hazardous Waste: Fluorinated Pyridine."

References

  • PubChem. (2025). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine Compound Summary (GHS Classifications). National Library of Medicine. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference (Pyridine/Amines). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.